Amoxicillin D4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H19N3O5S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1/i3D,4D,5D,6D |
InChI Key |
LSQZJLSUYDQPKJ-XFTRPVPLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H])O)[2H] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |
Synonyms |
(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d4; AMPC-d4; Amoxycillin-d4; Helvamox-d4; Pasetocin-d4; Penimox-d4; Zamocillin-d4; |
Origin of Product |
United States |
Foundational & Exploratory
What is Amoxicillin D4 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Amoxicillin-D4, a deuterated isotopologue of the widely used β-lactam antibiotic, amoxicillin. This guide details its chemical properties, structure, and primary applications in analytical and research settings, with a focus on its role as an internal standard in quantitative mass spectrometry.
Core Concepts: Introduction to Amoxicillin-D4
Amoxicillin-D4 is a stable, isotopically labeled form of amoxicillin.[1][2][3] In this molecule, four specific hydrogen atoms on the p-hydroxyphenyl side chain have been replaced with deuterium, a heavy isotope of hydrogen.[4][5] This substitution results in a molecule that is chemically identical to amoxicillin in its reactivity but possesses a higher molecular weight.
This key difference allows it to be distinguished from unlabeled amoxicillin by mass spectrometry. Consequently, the primary and most critical application of Amoxicillin-D4 is as an internal standard for the precise quantification of amoxicillin in complex biological matrices such as plasma, urine, and tissue samples. Its use is intended for analytical and research purposes only and not for human or veterinary therapeutic use.
Chemical Identity and Structure
The chemical structure of Amoxicillin-D4 is fundamentally that of amoxicillin, featuring the characteristic β-lactam ring fused to a dihydrothiazine ring. The isotopic labeling is confined to the aromatic ring of the acyl side chain.
Formal Chemical Name: (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
The structural formula is as follows: (A 2D chemical structure image would be placed here in a formal whitepaper. The SMILES notation provides a machine-readable representation.)
SMILES: [2H]C1=C(C(=C(C(=C1--INVALID-LINK--N[C@H]2[C@@H]3N(C2=O)--INVALID-LINK--(C)C)C(=O)O)N)[2H])[2H])O)[2H]
The four deuterium atoms are located on the phenyl ring, which minimizes the potential for isotopic exchange under typical physiological or analytical conditions, ensuring its stability and reliability as an internal standard.
Physicochemical and Quantitative Data
The key quantitative properties of Amoxicillin-D4 are summarized in the table below, providing a direct comparison with its unlabeled counterpart, Amoxicillin.
| Property | Amoxicillin-D4 | Amoxicillin (Unlabeled) |
| CAS Number | 2673270-36-3 | 26787-78-0 |
| Molecular Formula | C₁₆H₁₅D₄N₃O₅S | C₁₆H₁₉N₃O₅S |
| Formula Weight | 369.43 g/mol | 365.4 g/mol |
| Exact Mass | 369.12964887 Da | 365.10456 Da |
| Deuterium Purity | ≥98-99% atom D | N/A |
| Appearance | White to off-white solid | White or almost white, crystalline powder |
Experimental Protocols: Use in Quantitative Analysis
Amoxicillin-D4 is indispensable for analytical methods that require high accuracy and precision, such as pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The following is a representative protocol for the quantification of amoxicillin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Amoxicillin-D4 as an internal standard.
Objective
To accurately determine the concentration of amoxicillin in human plasma samples.
Materials and Reagents
-
Analytes: Amoxicillin reference standard, Amoxicillin-D4 (internal standard).
-
Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.
-
Sample Preparation: Protein precipitation plates or centrifuge tubes, solid-phase extraction (SPE) cartridges (if required for cleaner samples).
-
Biological Matrix: Blank human plasma.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amoxicillin and Amoxicillin-D4 in methanol to create separate stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the amoxicillin stock solution in a 50:50 methanol:water mixture to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the Amoxicillin-D4 primary stock to a fixed concentration (e.g., 100 ng/mL) for spiking into all samples.
Sample Preparation: Protein Precipitation Method
-
Aliquot 100 µL of each plasma sample (calibration standards, quality controls, and unknowns) into a 96-well plate or microcentrifuge tubes.
-
Add 10 µL of the Amoxicillin-D4 internal standard working solution to every sample.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Amoxicillin Transition: e.g., m/z 366.1 → 114.1
-
Amoxicillin-D4 Transition: e.g., m/z 370.1 → 114.1
-
Note: The precursor ion for Amoxicillin-D4 is +4 Da higher than amoxicillin, while the product ion can be the same if the fragmentation does not involve the deuterated part of the molecule. This allows for identical ion source and collision cell behavior, which is ideal for an internal standard.
Data Analysis
-
Integrate the peak areas for both the amoxicillin and Amoxicillin-D4 MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Amoxicillin) / (Peak Area of Amoxicillin-D4).
-
Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of amoxicillin in the unknown samples based on their measured PAR.
Visualization of Analytical Workflow
The following diagrams illustrate the key processes involved in using Amoxicillin-D4 as an internal standard.
Caption: Workflow for quantifying amoxicillin using Amoxicillin-D4.
Caption: MRM logic for Amoxicillin and its D4-labeled standard.
References
A Technical Guide to the Mechanism and Application of Amoxicillin-D4 as an Internal Standard in Quantitative Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Amoxicillin-D4, focusing on its mechanism of action as a stable isotope-labeled internal standard in mass spectrometry-based bioanalysis. It details the core principles of its application, provides comprehensive experimental protocols, and presents quantitative validation data.
The Core Principle: Mechanism of Action via Isotope Dilution Mass Spectrometry (IDMS)
The "mechanism of action" for Amoxicillin-D4 in an analytical context is not pharmacological but rather a function of its utility in Isotope Dilution Mass Spectrometry (IDMS). IDMS is a gold-standard analytical technique for achieving the highest accuracy and precision in quantitative measurements.[1][2] The principle hinges on the use of a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS).[3]
Amoxicillin-D4 is chemically identical to amoxicillin, except that four hydrogen atoms on the phenyl group have been replaced with deuterium atoms.[4] This substitution results in a mass increase of four Daltons, making it distinguishable from the native amoxicillin by a mass spectrometer.[5]
The core mechanism operates as follows:
-
Spiking: A precise, known quantity of Amoxicillin-D4 is added to a sample containing an unknown quantity of amoxicillin at the very beginning of the sample preparation process.
-
Physicochemical Mimicry: Because Amoxicillin-D4 is nearly identical to amoxicillin in chemical structure and properties, it experiences the exact same behavior and potential for loss during every subsequent step of the analytical workflow. This includes extraction, evaporation, derivatization, and chromatographic separation. It also experiences the same matrix effects (ion suppression or enhancement) during ionization in the mass spectrometer source.
-
Ratiometric Measurement: The mass spectrometer detects and measures the signal intensity for both the native amoxicillin (analyte) and Amoxicillin-D4 (IS) based on their distinct mass-to-charge ratios (m/z).
-
Accurate Quantification: Since any variability or loss affects both compounds equally, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the initial concentration of the analyte. By comparing this ratio to a calibration curve prepared with known concentrations of amoxicillin and a fixed concentration of Amoxicillin-D4, the original amount of amoxicillin in the sample can be calculated with exceptional accuracy.
This ratiometric approach effectively cancels out errors from sample preparation and instrumental variation, which is why SIL internal standards are considered the benchmark for robust quantitative bioanalysis.
Caption: Logical diagram of the Isotope Dilution mechanism.
Detailed Experimental Protocols
The following protocols are synthesized from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of amoxicillin in biological matrices using Amoxicillin-D4 as the internal standard.
Sample Preparation (Human Plasma)
This protocol utilizes solid-phase extraction (SPE) for robust cleanup and concentration.
-
Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of Amoxicillin-D4 working solution (e.g., 1 µg/mL in a methanol:water mixture) to the plasma sample and vortex briefly.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Phenomenex Strata-X) by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering hydrophilic components.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of the mobile phase solution (e.g., acetonitrile: 2.0 mM ammonium formate).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
Chromatographic separation is critical to resolve the analyte from matrix components.
-
LC System: UPLC or HPLC system (e.g., Waters Acquity, Shimadzu).
-
Column: Reversed-phase C18 column (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic or Gradient. An isocratic method might use a ratio of 85:15 (A:B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Mass Spectrometer: Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S).
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for amoxicillin.
-
Source Temperature: 450°C.
-
Ion Spray Voltage: +5500 V.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Dwell Time: 100 ms per transition.
Caption: A typical experimental workflow using an internal standard.
Quantitative Data & Method Parameters
The following tables summarize typical parameters from validated analytical methods utilizing Amoxicillin-D4.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 (Plasma) | Method 2 (Plasma & Milk) | Method 3 (Plasma) |
|---|---|---|---|
| Matrix | Human Plasma | Minipig Plasma & Milk | Human Plasma |
| Column | UPLC BEH C18 (50x2.1mm, 1.7µm) | Luna Omega Polar C18 (100x2.1mm, 1.6µm) | Kromasil 100-5 C18 (100x4.6mm, 5µm) |
| Mobile Phase | Acetonitrile: 2.0 mM Ammonium Formate (85:15) | 0.1% Formic Acid in Water & Acetonitrile | Acetonitrile: 5mM Ammonium Acetate (80:20) |
| Flow Rate | 0.400 mL/min | 0.4 mL/min | 1.0 mL/min |
| Ionization | ESI Negative | ESI Positive | ESI Negative |
Table 2: MRM Transitions and Representative MS Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Cone Voltage (V) | Collision Energy (eV) | Reference |
|---|---|---|---|---|---|
| Amoxicillin | 366.1 | 349.2 | - | - | |
| Amoxicillin-D4 | 370.1 | 114.15 | - | - | |
| Amoxicillin | 364.0 | 223.0 | -26 | -15 | * |
| Amoxicillin-D4 | 368.0 | 227.1 | -28 | -15 | * |
*Note: Negative ion mode transitions [M-H]⁻ are shown. Positive mode transitions [M+H]⁺ are also common.
Table 3: Method Validation Summary
| Parameter | Reported Value | Reference |
|---|---|---|
| Linearity Range | 10 ng/mL - 10,000 ng/mL | |
| 153 ng/mL - 18,034 ng/mL | ||
| Correlation Coefficient (r²) | ≥ 0.9997 | |
| LLOQ | 10 ng/mL | |
| Accuracy (Bias) | 96.1% - 103.2% | |
| Precision (%CV) | 1.48% - 5.88% | |
| Extraction Recovery | > 94.1% |
| | 99.6% | |
Context: Pharmacological Mechanism of Amoxicillin
For completeness, it is important to distinguish the analytical role of Amoxicillin-D4 from the pharmacological action of amoxicillin. As a beta-lactam antibiotic, amoxicillin's therapeutic effect comes from its ability to disrupt bacterial cell wall synthesis. It specifically targets and irreversibly inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes (transpeptidases) responsible for the final step in cross-linking peptidoglycan chains. This inhibition prevents the formation of a stable cell wall, leading to compromised structural integrity, cell lysis, and ultimately, bacterial death.
Caption: Amoxicillin inhibits bacterial cell wall synthesis.
Conclusion
Amoxicillin-D4 serves as an indispensable tool in modern bioanalysis. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the native analyte allow it to perfectly track and correct for analytical variability. The use of Amoxicillin-D4 ensures the generation of highly accurate, precise, and reliable quantitative data, which is paramount for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions in drug development.
References
Physical and chemical properties of Amoxicillin D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Amoxicillin D4, a deuterated analog of the widely used β-lactam antibiotic, amoxicillin. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its characteristics, analytical methodologies, and mechanism of action. This compound is primarily utilized as an internal standard for the quantitative analysis of amoxicillin in various biological matrices by mass spectrometry.[1][2][3]
Core Physical and Chemical Properties
The physical and chemical properties of this compound are largely analogous to those of amoxicillin due to the isotopic substitution of four hydrogen atoms with deuterium on the phenyl group. This substitution results in a higher molecular weight but does not significantly alter its chemical reactivity or physical behavior under normal conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₅D₄N₃O₅S | [2][4] |
| Molecular Weight | 369.4 g/mol | |
| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| CAS Number | 2673270-36-3 | |
| Appearance | White Powder | |
| Melting Point | Not explicitly reported for this compound. Amoxicillin's melting point is approximately 194 °C. | |
| Boiling Point | Not explicitly reported. | |
| Solubility | Slightly soluble in water and DMSO; Soluble in 0.1 M Acetic Acid (warmed). For amoxicillin trihydrate: 1 g is soluble in about 370 mL of water. | |
| pKa | Not explicitly reported for this compound. For amoxicillin, the pKa values are approximately 2.7 (carboxyl group), 7.2 (amino group), and 9.5 (phenolic hydroxyl group). |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and quantification of this compound. Below are summaries of key experimental protocols.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is commonly employed for the quantification of amoxicillin in biological samples, using this compound as an internal standard.
-
Sample Preparation: Solid-phase extraction is a common technique for extracting amoxicillin and the this compound internal standard from plasma samples.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer, such as 2 mM ammonium acetate.
-
Flow Rate: A typical flow rate is around 0.400 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is often utilized.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of the parent and daughter ions of both amoxicillin and this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for the structural confirmation of this compound.
-
Sample Preparation: For solid samples, often no specific sample preparation is required when using an Attenuated Total Reflection (ATR) accessory. The sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected in the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Analysis: The resulting spectrum is compared with a reference spectrum of a known standard. The characteristic absorption bands for amoxicillin include peaks corresponding to the β-lactam ring, amide groups, and the phenyl ring.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure of this compound.
-
Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O). For analysis in urine, a simple acidification step may be performed directly in the NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is recorded on a high-field NMR spectrometer.
-
Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are analyzed to confirm the structure of the molecule. The absence of signals corresponding to the deuterated positions on the phenyl ring is a key indicator for this compound.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Amoxicillin, and by extension this compound, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This process is critical for the survival of bacteria, as the cell wall provides structural integrity and protection from osmotic stress.
The key steps in the mechanism of action are as follows:
-
Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a major component of the bacterial cell wall.
-
Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a crucial step for the formation of a stable cell wall.
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and bacterial death.
Below is a diagram illustrating this signaling pathway.
Caption: Mechanism of action of Amoxicillin.
References
- 1. High resolution 1H NMR spectroscopic studies of the metabolism and excretion of ampicillin in rats and amoxycillin in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C16H19N3O5S | CID 76974031 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of Amoxicillin-D4
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and isotopic labeling of Amoxicillin-D4. Amoxicillin-D4 serves as a critical internal standard for the bioanalytical quantification of amoxicillin, a widely used broad-spectrum β-lactam antibiotic. The incorporation of four deuterium atoms into the phenyl ring of the side chain provides a stable, mass-shifted analogue ideal for mass spectrometry-based assays, ensuring accuracy and precision in pharmacokinetic and metabolic studies.[1][2][3][4][5]
Overview of Amoxicillin-D4 Synthesis
The synthesis of Amoxicillin-D4 is a semi-synthetic process that mirrors the production of amoxicillin itself. The core strategy involves the chemical coupling of two key precursors: the β-lactam nucleus, 6-aminopenicillanic acid (6-APA), and a deuterated side chain, D-(-)-α-amino-p-hydroxyphenylacetic acid-d4 (or its activated derivative). The deuterium labels are strategically placed on the phenol ring of the side chain, a site not typically involved in metabolic transformations, thus ensuring the stability of the label.
The general synthetic workflow can be visualized as a two-stage process: first, the synthesis of the isotopically labeled side chain, and second, the acylation of the 6-APA nucleus with this side chain.
Caption: High-level workflow for the synthesis of Amoxicillin-D4.
Detailed Experimental Protocols
The following protocols are representative methodologies for the synthesis of Amoxicillin-D4, based on established principles of penicillin chemistry.
Protocol 1: Synthesis of the Deuterated Side Chain (D-(-)-α-amino-p-hydroxyphenylacetic acid-d4)
The synthesis of the deuterated side chain is the critical step for isotopic labeling. While various methods exist for deuteration, a common approach involves acid-catalyzed hydrogen-deuterium exchange on a suitable precursor.
-
Step 1: Deuteration of p-Hydroxyphenylacetic acid.
-
Suspend p-hydroxyphenylacetic acid in an excess of deuterium oxide (D₂O).
-
Add a catalytic amount of a strong acid, such as deuterated sulfuric acid (D₂SO₄).
-
Heat the mixture under reflux for 24-48 hours to facilitate the exchange of the four aromatic protons with deuterium.
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the aromatic signals.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., Na₂CO₃).
-
Extract the product, p-hydroxyphenylacetic acid-d4, with an organic solvent and purify by recrystallization.
-
-
Step 2: α-Amination.
-
Protect the phenol group of p-hydroxyphenylacetic acid-d4, for example, as a benzyl ether.
-
Perform α-bromination of the carboxylic acid using N-bromosuccinimide (NBS) and a radical initiator.
-
Displace the α-bromide with an amino group using an ammonia source or a protected amine equivalent (e.g., Gabriel synthesis).
-
Resolve the resulting racemic α-amino acid mixture to isolate the desired D-(-) enantiomer using chiral resolution techniques.
-
Deprotect the phenol group to yield D-(-)-α-amino-p-hydroxyphenylacetic acid-d4.
-
-
Step 3: Activation of the Carboxylic Acid.
-
The deuterated amino acid must be activated for efficient coupling with 6-APA. A common method is to convert it to the corresponding acid chloride hydrochloride.
-
Protect the amino and hydroxyl groups (e.g., using silylation with trimethylchlorosilane).
-
React the protected intermediate with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride to form the acid chloride.
-
The resulting activated side chain, D-(-)-2-(4-hydroxyphenyl-2,3,5,6-d₄)glycyl chloride hydrochloride, is typically used immediately in the next step.
-
Protocol 2: Acylation of 6-APA to Yield Amoxicillin-D4
This step involves the formation of the amide bond between the 6-amino group of the penicillin nucleus and the activated deuterated side chain.
-
Suspend 6-aminopenicillanic acid (6-APA) in an inert, anhydrous organic solvent such as dichloromethane at a reduced temperature (-20°C to 0°C).
-
Add a silylating agent (e.g., trimethylchlorosilane) in the presence of a tertiary amine base (e.g., triethylamine) to protect the carboxylic acid of 6-APA as a silyl ester, which also improves its solubility.
-
Slowly add a solution of the activated deuterated side chain (from Protocol 1, Step 3) to the silylated 6-APA solution while maintaining the low temperature.
-
Allow the reaction to proceed for several hours until completion, which can be monitored by HPLC.
-
Perform an aqueous workup by adding water or a dilute acid to hydrolyze the silyl ester protecting group, precipitating the Amoxicillin-D4 product.
-
Filter the solid product, wash with cold water and a non-polar organic solvent (e.g., diethyl ether) to remove impurities.
-
Dry the final product under vacuum. Further purification can be achieved by recrystallization.
Characterization and Quality Control
The identity, purity, and isotopic enrichment of the synthesized Amoxicillin-D4 must be rigorously confirmed using various analytical techniques.
Caption: Analytical techniques for the characterization of Amoxicillin-D4.
-
Mass Spectrometry (MS): This is the primary technique to confirm the mass shift due to deuterium incorporation. Using electrospray ionization (ESI) in positive mode, the protonated molecular ions ([M+H]⁺) are observed. In tandem MS (MS/MS), specific fragment ions are monitored.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and the location of the deuterium labels. In the ¹H NMR spectrum of Amoxicillin-D4, the signals corresponding to the aromatic protons of the phenyl ring will be absent or significantly diminished compared to the spectrum of unlabeled amoxicillin.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound by separating it from any starting materials, by-products, or other impurities.
Summary of Quantitative Data
The following tables summarize the key quantitative data for Amoxicillin-D4.
Table 1: Molecular Weight and Purity Specifications
| Parameter | Unlabeled Amoxicillin | Amoxicillin-D4 | Reference |
| Molecular Formula | C₁₆H₁₉N₃O₅S | C₁₆H₁₅D₄N₃O₅S | |
| Molar Mass | 365.40 g/mol | 369.43 g/mol | |
| Chemical Purity | ≥98% | ≥98% (typically >99% by HPLC) | |
| Isotopic Purity | N/A | ≥98 atom % D | |
| Deuterated Forms | N/A | ≥99% (d₁-d₄) |
Table 2: Mass Spectrometry Data (ESI+)
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Major Product Ion (m/z) | Reference |
| Amoxicillin | 366.1 | 223.1 / 349.1 | |
| Amoxicillin-D4 | 370.1 | 227.1 / 353.1 |
Conclusion
The synthesis of Amoxicillin-D4 is a well-established process crucial for modern pharmaceutical analysis. By incorporating a stable isotopic label into the amoxicillin structure, researchers can develop highly sensitive and specific LC-MS/MS methods for its quantification in complex biological matrices. The detailed protocols and characterization data provided in this guide offer a comprehensive resource for scientists involved in drug metabolism, pharmacokinetics, and clinical drug monitoring. The high chemical and isotopic purity of the final product is paramount for its application as a reliable internal standard.
References
Decoding the Amoxicillin D4 Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Amoxicillin D4 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which is paramount for the accuracy and reliability of bioanalytical and pharmacokinetic studies. This in-depth guide explains the core components of an this compound CoA, complete with detailed experimental protocols and data interpretation.
This compound, a deuterium-labeled version of the antibiotic amoxicillin, is primarily used as an internal standard in quantitative analysis by mass spectrometry.[1][2][3] Its chemical name is (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[4][5] The deuterium labeling results in a higher molecular weight than the unlabeled amoxicillin, allowing for its differentiation in mass spectrometry-based assays.
Summary of Key Analytical Data
The following tables summarize the typical quantitative data found on an this compound Certificate of Analysis.
Table 1: General Information
| Parameter | Typical Specification |
| Product Name | This compound |
| CAS Number | 2673270-36-3 |
| Molecular Formula | C₁₆H₁₅D₄N₃O₅S |
| Molecular Weight | 369.4 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Table 2: Quality Control and Purity Analysis
| Analytical Test | Specification | Purpose |
| Identity (¹H-NMR) | Conforms to structure | Confirms the chemical structure of the molecule. |
| Identity (Mass Spec) | Conforms to structure | Confirms the molecular weight and isotopic enrichment. |
| Chromatographic Purity (HPLC) | ≥98% | Determines the percentage of the desired compound. |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | Ensures a high degree of deuterium incorporation. |
| Residual Solvents (GC-MS) | Meets USP <467> limits | Quantifies any remaining solvents from the synthesis process. |
| Water Content (Karl Fischer) | ≤ 2.0% | Determines the amount of water present in the material. |
Detailed Experimental Protocols
The accuracy of the data presented in a CoA is directly dependent on the rigor of the experimental methods employed. Below are detailed protocols for the key analytical tests performed on this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method separates this compound from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol. A common composition is a gradient of acetonitrile in a potassium phosphate buffer (pH 5.0).
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.
-
Detection: UV detection at 230 nm or 283 nm is suitable for amoxicillin.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Procedure: The prepared sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound and to assess its isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured. For this compound, the expected [M+H]⁺ ion is at m/z 370.1. The mass spectrum will show a cluster of peaks corresponding to the different deuterated forms (d1-d4).
-
Data Interpretation: The presence of the correct molecular ion peak confirms the identity of the compound. The relative intensities of the isotopic peaks are used to determine the isotopic purity.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and integrity of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or D₂O.
-
Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H-NMR spectrum is acquired.
-
Data Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are compared to a reference spectrum or the expected structure of this compound. The absence of signals from the deuterated positions on the phenyl ring confirms successful labeling.
Visualizing the Workflow and Structures
To better understand the relationships between the different components of a Certificate of Analysis and the structure of this compound, the following diagrams are provided.
Caption: Workflow of a typical Certificate of Analysis.
Caption: Chemical Structure of this compound.
Caption: Logical relationship between analytical tests. Caption: Logical relationship between analytical tests.
References
Commercial suppliers of Amoxicillin D4 for research
For researchers and scientists engaged in drug development and analytical studies, the procurement of high-purity, reliable stable isotope-labeled internal standards is paramount. Amoxicillin D4, a deuterated form of the widely used antibiotic amoxicillin, serves as a critical internal standard for the accurate quantification of amoxicillin in various biological matrices through mass spectrometry-based assays. This technical guide provides an in-depth overview of commercial suppliers of this compound, presents a typical experimental protocol for its use, and outlines a logical workflow for supplier selection.
Commercial Suppliers of this compound for Research
The selection of a suitable commercial supplier for this compound is a critical first step in ensuring the accuracy and reproducibility of experimental results. The following table summarizes key quantitative data from various suppliers to facilitate a comparative analysis for researchers.
| Supplier | Product Name | CAS Number | Purity / Isotopic Enrichment | Available Quantities |
| Cayman Chemical | Amoxicillin-d4 | 2673270-36-3 | ≥99% deuterated forms (d1-d4)[1] | 1 mg, 5 mg, 10 mg |
| ESS Chem Co. | Amoxicillin-D4 (major) | 26787-78-0 (unlabelled) | 99.4% by HPLC; >98% atom D[2] | 10 mg, 50 mg, 100 mg |
| LGC Standards | Amoxicillin-d4 (Major) | 2673270-36-3 | Not specified | 1 mg, 10 mg |
| Clearsynth | Amoxicillin-d4 | 2673270-36-3 | Not specified | Inquire for details |
| Simson Pharma | Amoxicillin-D4 | 2673270-36-3 | Certificate of Analysis provided[3] | Inquire for details |
| Sussex Research | Amoxicillin-d4 | N/A (unlabelled CAS: 26787-78-0) | >95% Isotopic Enrichment[4] | Inquire for details |
| Nucleosyn | [D4]-Amoxicillin | Not specified | Chemical purity 95%; Isotopic Enrichment 98%[5] | Inquire for details |
| Clinivex | Amoxicillin-d4 (Major) | Not specified | Not specified | Inquire for details |
| MedChemExpress | Amoxicillin-d4 | Not specified | Not specified | Inquire for details |
Key Experimental Protocol: Quantification of Amoxicillin in Plasma using this compound by LC-MS/MS
The following is a representative protocol for the quantification of amoxicillin in a biological matrix using this compound as an internal standard. This method is crucial for pharmacokinetic and drug metabolism studies.
1. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
This compound Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the 50:50 acetonitrile:water mixture.
-
Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control samples by spiking known concentrations of amoxicillin into blank plasma. Add the this compound working solution to all calibration standards, quality control samples, and unknown samples to achieve a final concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate amoxicillin from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amoxicillin: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
This compound: Monitor the transition of the deuterated precursor ion (m/z) to its corresponding product ion (m/z).
-
-
Optimization: Optimize declustering potential, collision energy, and other MS parameters for maximum signal intensity.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of amoxicillin to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of amoxicillin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Selecting a Commercial Supplier of this compound
The process of selecting a commercial supplier for a critical research reagent like this compound involves several logical steps to ensure the quality and suitability of the product for the intended application. The following diagram illustrates this workflow.
Caption: Workflow for the selection of a commercial supplier for this compound.
References
Navigating Isotopic Purity: A Technical Guide for Amoxicillin D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isotopic purity requirements for Amoxicillin D4, a deuterated analog of the widely used antibiotic, amoxicillin. This compound is an essential tool in bioanalytical studies, primarily serving as an internal standard for the accurate quantification of amoxicillin in complex biological matrices.[1][2][3] This document will delve into the technical specifications, analytical methodologies for purity assessment, and the underlying principles governing its use in regulated environments.
The Critical Role of Isotopic Purity
In quantitative bioanalysis, particularly in methods such as liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs) like this compound are considered the gold standard.[4] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations in sample preparation, injection volume, and ionization efficiency, leading to enhanced accuracy and precision.[5]
The isotopic purity of a SIL-IS is a critical parameter that directly impacts the reliability of analytical data. It refers to the percentage of the labeled compound that contains the desired number of heavy isotopes. Impurities in the form of unlabeled analyte or molecules with fewer deuterium atoms can lead to interference and inaccurate quantification.
Isotopic Purity Specifications for this compound
While specific monographs for this compound are not currently available in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), typical specifications from various suppliers provide a benchmark for its required purity. These specifications generally address both chemical purity and isotopic enrichment.
Below is a summary of typical quantitative data for this compound based on supplier certificates of analysis:
| Parameter | Specification | Notes |
| Chemical Purity (by HPLC) | ≥95% | Ensures that the material is free from other chemical impurities. |
| Isotopic Enrichment | ≥98% | Refers to the percentage of the molecule that is deuterated. |
| Deuterated Forms (d1-d4) | ≥99% | Specifies the percentage of molecules containing one to four deuterium atoms. |
It is crucial for researchers to obtain a certificate of analysis from the supplier for each batch of this compound to confirm its specific purity profile.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) is a key technique for assessing isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the deuterated and non-deuterated species can be determined.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is typically used.
-
Data Acquisition: The instrument is operated in positive electrospray ionization (ESI+) mode, and full-scan mass spectra are acquired over the relevant m/z range. For Amoxicillin, the protonated molecule [M+H]+ has an m/z of approximately 366.1, while for this compound, it is approximately 370.1.
-
Data Analysis:
-
The isotopic cluster of the molecular ion is examined.
-
The peak areas for the ions corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species are integrated.
-
The isotopic purity is calculated as the percentage of the sum of the deuterated species relative to the total of all species (deuterated and non-deuterated).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) spectroscopy is another valuable tool for determining isotopic purity. By comparing the integral of a proton signal in the deuterated compound to that of a certified reference standard, the level of residual non-deuterated material can be quantified.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A quantitative ¹H NMR spectrum is acquired with parameters optimized for accuracy, including a sufficient relaxation delay.
-
Data Analysis:
-
Identify a well-resolved proton signal in the amoxicillin molecule that is expected to be replaced by deuterium in this compound (e.g., aromatic protons).
-
Integrate this residual proton signal and a signal from the internal standard.
-
The concentration of the non-deuterated amoxicillin can be calculated relative to the known concentration of the internal standard, which in turn allows for the determination of the isotopic purity.
-
Workflow for Isotopic Purity Assessment
The following diagram illustrates a typical workflow for the assessment of this compound isotopic purity.
Regulatory Considerations
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have guidelines for the validation of bioanalytical methods, which include recommendations for the use of internal standards. While these guidelines do not specify exact isotopic purity requirements for individual compounds, they emphasize the need for well-characterized and consistent internal standards to ensure the reliability of study data. The use of a SIL-IS with high isotopic purity minimizes the risk of "cross-talk," where the signal from the internal standard contributes to the signal of the analyte, and vice versa.
References
A Comprehensive Technical Guide to the Stability and Storage of Amoxicillin D4 Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the stability and recommended storage conditions for Amoxicillin D4 powder. The information presented herein is critical for maintaining the integrity, potency, and safety of this isotopically labeled compound in research and development settings. This guide synthesizes available data on storage, stability under various environmental conditions, degradation pathways, and analytical methodologies for stability assessment.
Introduction to this compound
This compound is a deuterated form of the broad-spectrum β-lactam antibiotic, amoxicillin. The deuterium labeling on the phenyl ring makes it a valuable internal standard for pharmacokinetic and metabolic studies, as well as in clinical and forensic analysis, enabling precise quantification by mass spectrometry. Ensuring the chemical and physical stability of this compound powder is paramount to the accuracy and reliability of experimental results.
Recommended Storage Conditions
Proper storage is crucial to prevent the degradation of this compound powder. The following table summarizes the recommended storage conditions based on supplier datasheets and stability studies on its non-labeled counterpart, amoxicillin trihydrate, which is the most stable solid form of amoxicillin.[1]
| Storage Condition | Temperature | Duration | Recommendations |
| Long-term Storage | -20°C | Up to 3 years | Recommended for maintaining long-term stability and preventing degradation. |
| Short-term Storage | 2-8°C (Refrigerator) | Several weeks | Suitable for short-term use, but for periods longer than a month, -20°C is advised. |
| Room Temperature | Ambient | Not Recommended | Exposure to ambient room temperature, especially with fluctuations and humidity, can lead to degradation and should be avoided for storage. |
Note: It is always advisable to refer to the manufacturer's specific storage recommendations provided with the product.
Stability Profile of this compound Powder
The stability of this compound powder is influenced by several environmental factors, including temperature, humidity, and light. As a solid, it is significantly more stable than in solution. The primary degradation pathway for amoxicillin involves the hydrolytic cleavage of the β-lactam ring.[2] The deuteration on the phenyl ring is not expected to significantly alter the stability profile compared to amoxicillin, as this part of the molecule is not directly involved in the main degradation reactions.
Impact of Temperature and Humidity
Elevated temperature and the presence of moisture are the most significant factors accelerating the degradation of amoxicillin powder.[3] High humidity can lead to the hydrolysis of the β-lactam ring, resulting in the formation of inactive degradation products.
The following table presents a summary of stability data for amoxicillin powder under various conditions, which can be considered indicative for this compound.
| Temperature | Relative Humidity (RH) | Duration | Purity/Potency | Observations | Reference |
| Room Temperature | Not Specified | 6 months | ~78% | Significant loss of potency observed in a generic brand. | [3] |
| 20-25°C | Protected from moisture | 14 days | Stable | Remained stable when protected from moisture. | |
| 40°C | 75% | 3 months | Significant Reduction | Statistically significant reduction in drug content. |
Photostability
This compound powder should be protected from light. While solid-state amoxicillin is less susceptible to photodegradation than in solution, prolonged exposure to light, particularly UV light, can contribute to degradation. Photostability studies, as per ICH guidelines, involve exposing the powder to a minimum of 1.2 million lux hours and 200 watt-hours/square meter of near UV light.
Degradation Pathways
The primary degradation pathway for amoxicillin, and by extension this compound, is the hydrolysis of the strained β-lactam ring. This leads to the formation of amoxicilloic acid, which is inactive. Further degradation can occur, leading to other products such as amoxicillin diketopiperazine-2',5'.
Mechanism of Action: A Signaling Pathway Perspective
Amoxicillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This process can be visualized as an interference with a critical bacterial signaling and biosynthetic pathway.
This compound, like amoxicillin, targets and irreversibly inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This inhibition prevents the cross-linking of peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall, leading to cell lysis and death.
Experimental Protocols for Stability Assessment
To ensure the quality and integrity of this compound powder, robust stability-indicating analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is designed to separate the intact active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the API's purity and degradation over time.
Detailed Methodology:
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to a known concentration.
-
Sample Solution: Accurately weigh the this compound powder that has been subjected to stability testing and dissolve it in the mobile phase to a similar concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium phosphate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at approximately 230 nm is suitable for amoxicillin.
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
The concentration of this compound in the sample is calculated by comparing its peak area to that of the reference standard.
-
The percentage of degradation can be determined by comparing the concentration of the stored sample to that of a sample at the initial time point.
-
Forced Degradation Studies
Forced degradation (stress testing) studies are conducted to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Methodology:
This compound powder is subjected to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: Treat the powder with a dilute acid (e.g., 0.1 M HCl) at room temperature or elevated temperature for a defined period.
-
Base Hydrolysis: Treat the powder with a dilute base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Expose the powder to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the powder to dry heat (e.g., 60-80°C) for a specified duration.
-
Photodegradation: Expose the powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
After exposure to these stress conditions, the samples are analyzed using the validated stability-indicating HPLC method to assess the extent of degradation and the chromatographic profile of the degradation products.
Conclusion
The stability of this compound powder is critical for its effective use as an internal standard and in various research applications. This technical guide has outlined the key factors affecting its stability, including temperature, humidity, and light. Adherence to the recommended storage conditions, primarily long-term storage at -20°C in a tightly sealed container protected from light, is essential to minimize degradation. The provided experimental protocols for stability-indicating HPLC analysis and forced degradation studies offer a framework for researchers to assess and ensure the quality and integrity of their this compound powder. By understanding and controlling these variables, researchers can have confidence in the accuracy and reproducibility of their experimental results.
References
Amoxicillin D4: A Technical Guide for Researchers
For immediate release
This technical guide provides an in-depth overview of Amoxicillin D4, a deuterated isotopologue of amoxicillin, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, applications as an internal standard in quantitative analysis, and a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) methods.
Core Properties of this compound
This compound is a stable, isotopically labeled form of amoxicillin, a broad-spectrum β-lactam antibiotic. The incorporation of four deuterium atoms results in a higher molecular weight compared to the parent compound, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2673270-36-3 | [1][3][4] |
| Molecular Formula | C₁₆H₁₅D₄N₃O₅S | |
| Molecular Weight | ~369.4 g/mol | |
| Formal Name | (2S,5R,6R)-6-((R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d₄)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Appearance | Solid | |
| Purity | ≥99% deuterated forms (d₁-d₄) |
Application in Quantitative Analysis
This compound is primarily intended for use as an internal standard for the quantification of amoxicillin in biological matrices such as plasma and tissue by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus improving the accuracy and precision of the measurement.
Experimental Protocol: Quantification of Amoxicillin in Human Plasma using LC-MS/MS with this compound Internal Standard
The following is a representative protocol for the quantification of amoxicillin in human plasma, synthesized from methodologies reported in the scientific literature.
Materials and Reagents
-
Amoxicillin analytical standard
-
This compound internal standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges
Preparation of Standards and Quality Controls
-
Stock Solutions : Prepare individual stock solutions of amoxicillin and this compound in a suitable solvent (e.g., a mixture of methanol and water).
-
Calibration Standards : Prepare a series of calibration standards by spiking blank human plasma with known concentrations of amoxicillin. A typical linear range is 50-31,500 ng/mL.
-
Internal Standard Working Solution : Prepare a working solution of this compound at a fixed concentration (e.g., 80 ng/mL).
-
Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations within the calibration range.
Sample Preparation
-
Thawing : Thaw plasma samples and this compound at room temperature.
-
Spiking : To a defined volume of plasma sample (e.g., 100 µL), add a small volume of the this compound internal standard working solution.
-
Protein Precipitation : Add a protein precipitating agent, such as acetonitrile or methanol with 0.1% formic acid, to the plasma sample.
-
Vortex and Centrifuge : Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Extraction/Clean-up : The supernatant can be directly analyzed or subjected to further clean-up using solid-phase extraction (SPE) for improved sensitivity and removal of interfering substances. In SPE, the sample is loaded onto a cartridge, washed, and then the analyte and internal standard are eluted.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column is commonly used (e.g., Kromasil 100-5 C18, 100mm x 4.6 mm, 5µm).
-
Mobile Phase : A common mobile phase consists of a mixture of acetonitrile and an aqueous solution of 5mM ammonium acetate or 0.1% formic acid.
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Injection Volume : 10-15 µL.
-
-
Mass Spectrometry (MS/MS) :
-
Ionization Mode : Electrospray ionization (ESI) is used, typically in positive ion mode for amoxicillin.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
Mass Transitions : The specific precursor-to-product ion transitions for amoxicillin and this compound are monitored. For example:
-
Amoxicillin: 366.1 -> 223.0
-
This compound: 370.1 -> 227.0
-
-
Data Analysis
-
Integration : Integrate the peak areas for the specific MRM transitions of amoxicillin and this compound.
-
Ratio Calculation : Calculate the ratio of the peak area of amoxicillin to the peak area of this compound for each sample.
-
Calibration Curve : Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Quantification : Determine the concentration of amoxicillin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the quantification of amoxicillin using this compound as an internal standard.
Caption: Experimental workflow for amoxicillin quantification.
As this compound is an analytical standard, it does not have a signaling pathway. The relevant visualization is the experimental workflow in which it is utilized.
References
The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2] Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are widely considered the gold standard for quantitative bioanalysis.[1][3] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical chemical nature ensures they effectively track the analyte through the entire analytical workflow, from extraction to detection, leading to highly accurate and reliable results.
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.
Physicochemical Properties of Deuterated Compounds
The substitution of hydrogen with deuterium, a stable isotope of hydrogen with an additional neutron, introduces subtle but significant changes in the physicochemical properties of a molecule. These changes are rooted in the greater mass of deuterium (approximately 2 amu) compared to protium (approximately 1 amu). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This increased bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic pathway. This principle, known as the kinetic isotope effect, is fundamental to the use of deuterated compounds in drug development to enhance metabolic stability.
Core Applications of Deuterated Standards
Deuterated standards are indispensable in a wide array of mass spectrometry applications, including:
-
Quantitative Bioanalysis: They are the "gold standard" for accurate and precise quantification of drugs, metabolites, and biomarkers in complex biological matrices like plasma, urine, and tissue. Their ability to compensate for matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components—is a key advantage.
-
Metabolic Studies: Deuterium-labeled compounds are essential tools for tracing metabolic pathways and understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. By administering a deuterated version of a drug, researchers can distinguish it and its metabolites from endogenous compounds.
-
Environmental Analysis: The accurate quantification of pollutants in complex environmental samples like water, soil, and air is critical for regulatory compliance and risk assessment. Deuterated standards, used in conjunction with isotope dilution mass spectrometry, provide the necessary accuracy and robustness for these challenging analyses.
-
Drug Development: In pharmaceutical research and development, deuterated compounds are used to improve the metabolic stability and pharmacokinetic profiles of drug candidates. Deuteration at metabolically labile positions can slow down metabolism, potentially leading to improved drug efficacy and reduced dosing frequency.
Quantitative Data Presentation
The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages.
Table 1: Comparison of Precision for an Immunosuppressant Drug Assay
| Internal Standard Type | Analyte Concentration (ng/mL) | Intra-assay Precision (%CV) |
| Deuterated (d3-Sirolimus) | 5.0 | 4.2 |
| 15.0 | 3.1 | |
| 25.0 | 2.7 | |
| Structural Analog (Desmethoxyrapamycin) | 5.0 | 8.5 |
| 15.0 | 7.6 | |
| 25.0 | 9.7 |
Data compiled from a study on the immunosuppressant drug sirolimus, demonstrating the superior precision achieved with a deuterated internal standard.
Table 2: Accuracy and Precision for Kahalalide F Quantification
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Deuterated Internal Standard | 100.3 | 7.6 |
| Structural Analog Internal Standard | 96.8 | 8.6 |
This data showcases a statistically significant improvement in both accuracy and precision when using a deuterated internal standard for the quantification of the depsipeptide kahalalide F in a biological matrix.
Table 3: Recovery in Environmental Sample Analysis (Pesticides in Soil)
| Analyte | Without Internal Standard (% Recovery) | With Deuterated Internal Standard (% Recovery) |
| Atrazine | 65 ± 12 | 98 ± 5 |
| Simazine | 72 ± 15 | 101 ± 6 |
| Propazine | 68 ± 11 | 97 ± 4 |
Representative data illustrating the improved and more consistent recovery of pesticides from a complex soil matrix when a deuterated internal standard is used.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated standards in mass spectrometry workflows.
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.
Materials:
-
Plasma sample
-
Deuterated internal standard stock solution
-
Acetonitrile (ACN) with 0.1% formic acid, cold
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet. The sample is now ready for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.
Materials:
-
Urine sample
-
Deuterated internal standard stock solution
-
SPE cartridges
-
Vacuum manifold
-
Methanol (conditioning solvent)
-
Water (equilibration solvent)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.
-
Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solvent to remove interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to an LC vial for analysis.
LC-MS/MS Instrument Parameters (General)
The following provides a generalized methodology for a typical quantitative LC-MS/MS analysis.
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.
Mandatory Visualizations
Diagrams are powerful tools for visualizing complex processes and logical relationships.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
References
The Indispensable Role of Amoxicillin-d4 in Modern Pharmacokinetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic (PK) research, the precision and reliability of analytical methods are paramount. For amoxicillin, a widely prescribed β-lactam antibiotic, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a deuterated internal standard, Amoxicillin-d4, has become a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of amoxicillin in biological matrices. This technical guide delves into the core role of Amoxicillin-d4 in pharmacokinetic studies, providing a comprehensive overview of its application, experimental protocols, and the resulting data that informs our understanding of amoxicillin's behavior in the body.
The Critical Function of an Internal Standard
In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality control samples. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument. Amoxicillin-d4, a stable isotope-labeled version of amoxicillin, fits this role perfectly.[1] Its almost identical chemical properties ensure that it behaves similarly to amoxicillin during extraction and chromatography, while its mass difference allows for distinct detection by a mass spectrometer.[1] This co-elution and differential detection are the keys to accurate and precise quantification.
Bioanalytical Methodologies: A Symphony of Precision
The quantification of amoxicillin in biological samples, typically plasma, is a multi-step process that demands meticulous execution. The use of Amoxicillin-d4 as an internal standard is integral to the success of these methods.
Sample Preparation: Isolating the Target
The first step in the bioanalytical workflow is the extraction of amoxicillin and Amoxicillin-d4 from the complex biological matrix. Two common techniques are employed:
-
Solid-Phase Extraction (SPE): This method involves passing the plasma sample through a cartridge containing a solid adsorbent. Amoxicillin and Amoxicillin-d4 are retained on the adsorbent while interfering substances are washed away. The analytes are then eluted with a small volume of a suitable solvent.[2][3][4]
-
Protein Precipitation (PP): In this simpler and faster technique, an organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing amoxicillin and Amoxicillin-d4 is collected for analysis.
Chromatographic Separation: The Art of Elution
Once extracted, the sample is injected into a liquid chromatography system. The separation is typically achieved using a reversed-phase C18 column. A mobile phase, often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid), is used to carry the sample through the column. The different affinities of amoxicillin and other sample components for the stationary phase of the column result in their separation.
Mass Spectrometric Detection: Unambiguous Identification and Quantification
The eluent from the chromatography column is introduced into a tandem mass spectrometer. The most common ionization technique for amoxicillin is electrospray ionization (ESI), which can be operated in either positive or negative ion mode. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both amoxicillin and Amoxicillin-d4 in a process called Multiple Reaction Monitoring (MRM). This highly selective technique ensures that only the target analytes are detected, minimizing interference from other compounds.
The following table summarizes typical mass transitions used for amoxicillin and Amoxicillin-d4:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Amoxicillin | 364.0 | 223.0 | Negative |
| Amoxicillin-d4 | 368.0 | 227.0 | Negative |
| Amoxicillin | 366.1 | 349.2 | Positive |
| Amoxicillin-d4 | 370.1 | 114.15 | Positive |
Data compiled from multiple sources.
Method Validation: Ensuring Data Integrity
A cornerstone of any bioanalytical method is its validation, which demonstrates that the method is reliable and reproducible for its intended use. The following tables summarize key validation parameters from various studies that have utilized Amoxicillin-d4 as an internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Study | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Study A | Human Plasma | 153.6 - 18034.1 | 153.6 |
| Study B | Human Plasma | 10.0 - 10000 | 10.0 |
| Study C | Human Plasma | 50.43 - 31500.68 | 50.43 |
| Study D | Human Plasma | 10 - 15000 | 10 |
Table 2: Precision and Accuracy
| Study | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Study B | LQC, MQC, HQC | 1.48 - 5.88 | 2.15 - 4.32 | 96.1 - 103.2 | 97.5 - 101.8 |
| Study C | LLOQ, LQC, MQC, HQC | < 3.55 | < 3.07 | Not Reported | Not Reported |
| Study D | LLOQ, LQC, MQC, HQC | ≤ 7.08 | ≤ 6.55 | -1.26 to 10.9 | -0.89 to 9.87 |
Table 3: Recovery
| Study | Analyte | Concentration Level | Mean Extraction Recovery (%) |
| Study B | Amoxicillin | LQC, MQC, HQC | 99.6 |
| Study B | Clavulanic Acid | LQC, MQC, HQC | 98.4 |
These tables clearly demonstrate the robustness and reliability of LC-MS/MS methods that employ Amoxicillin-d4 as an internal standard, enabling the accurate determination of amoxicillin concentrations over a wide dynamic range with high precision and accuracy.
Experimental Protocols in Detail
To provide a practical guide for researchers, a detailed experimental protocol is outlined below, synthesized from various validated methods.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of amoxicillin and Amoxicillin-d4 in a suitable solvent (e.g., water or a mixture of methanol and water).
-
From the stock solutions, prepare a series of working standard solutions for calibration curves and quality control samples by serial dilution.
2. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma, add 20 µL of the Amoxicillin-d4 internal standard working solution.
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X) with methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the amoxicillin and Amoxicillin-d4 with an appropriate elution solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 2.0 mM ammonium formate).
-
Flow Rate: Typically in the range of 0.2 to 0.5 mL/min.
-
Injection Volume: 5 to 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ion transitions for amoxicillin and Amoxicillin-d4.
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided in the DOT language for Graphviz.
Caption: Bioanalytical workflow for amoxicillin quantification.
Caption: Mechanism of action of amoxicillin.
Conclusion: The Gold Standard in Amoxicillin Pharmacokinetics
The use of Amoxicillin-d4 as an internal standard in LC-MS/MS-based bioanalytical methods represents the gold standard for pharmacokinetic studies of amoxicillin. Its ability to mimic the behavior of the parent drug during sample processing and analysis ensures the generation of highly accurate and precise data. This, in turn, allows for a reliable characterization of amoxicillin's pharmacokinetic profile, providing invaluable information for optimizing drug therapy, establishing bioequivalence, and ultimately, improving patient outcomes. The detailed methodologies and robust validation data presented in this guide underscore the critical role of Amoxicillin-d4 in advancing our understanding of this essential antibiotic.
References
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Amoxicillin in Biological Matrices Using Amoxicillin-d4 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amoxicillin is a broad-spectrum, semi-synthetic β-lactam antibiotic widely used in the treatment of bacterial infections.[1][2] Accurate quantification of amoxicillin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of amoxicillin using a stable isotope-labeled internal standard, Amoxicillin-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Amoxicillin-d4 is an ideal internal standard as it co-elutes with amoxicillin and compensates for variations in sample preparation and instrument response.[3][4]
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of amoxicillin in plasma.
Materials and Reagents
-
Amoxicillin reference standard
-
Amoxicillin-d4 (Internal Standard, IS)[3]
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate or ammonium formate
-
Human plasma (K2EDTA, Li-Heparin, or Na-Heparin)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Preparation of Stock and Working Solutions
-
Amoxicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of amoxicillin reference standard in methanol or a methanol:water (1:1) solution.
-
Amoxicillin-d4 Stock Solution (1 mg/mL): Prepare the internal standard stock solution in the same manner as the amoxicillin stock solution.
-
Working Solutions: Prepare serial dilutions of the amoxicillin stock solution with a suitable solvent (e.g., methanol:water, 1:1) to create calibration curve standards and quality control (QC) samples at various concentrations. The internal standard working solution is typically prepared at a fixed concentration (e.g., 100 µg/mL).
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
-
Plasma Sample Aliquoting: To 100-500 µL of the plasma sample in a polypropylene tube, add a known amount of the Amoxicillin-d4 internal standard working solution.
-
Protein Precipitation/Acidification: Add an equal volume of 1% formic acid in water or 20% orthophosphoric acid and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 30 mg/1 cc) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent or methyl tertiary butyl ether to remove interferences.
-
Elution: Elute the amoxicillin and amoxicillin-d4 from the cartridge with 1 mL of the mobile phase or a high-organic solvent mixture.
-
Evaporation and Reconstitution (Optional): The eluent can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
Liquid Chromatography (LC) Conditions:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., Kromasil 100-5 C18, 100mm x 4.6 mm, 5µm) |
| Mobile Phase A | 0.1% Formic acid in water or 5mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution depending on the method (e.g., 80:20 v/v Acetonitrile:5mM Ammonium Acetate) |
| Flow Rate | 0.4 - 1.0 mL/min |
| Injection Volume | 5 - 15 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Interface Voltage | 4 kV |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
Data Presentation
Table 1: MRM Transitions for Amoxicillin and Amoxicillin-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Amoxicillin | 366.1 | 349.2 | Positive | |
| Amoxicillin | 363.9 | 223.1 | Negative | |
| Amoxicillin-d4 | 370.1 | 114.15 | Positive | |
| Amoxicillin-d4 | 368.0 | 227.1 | Negative |
Table 2: Summary of Quantitative Performance Data from Literature
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | |||
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range (ng/mL) | 153.6 - 18034.1 | 50.4 - 31500.7 | 10.0 - 10000 |
| LLOQ (ng/mL) | 153.6 | 50.4 | 10.0 |
| Intra-day Precision (%CV) | Not Reported | < 3.55 | 1.48 - 5.88 |
| Inter-day Precision (%CV) | Not Reported | < 3.55 | 1.48 - 5.88 |
| Accuracy (% Recovery) | Not Reported | Not Reported | 96.1 - 103.2 |
| Extraction Recovery (%) | Not Reported | Not Reported | 99.6 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for amoxicillin quantification.
Logical Relationship of Analytical Components
References
Application Notes and Protocols for Amoxicillin Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of amoxicillin from plasma samples. The described methods—Protein Precipitation, Solid-Phase Extraction, and a combined Protein Precipitation with Liquid-Liquid Back-Extraction—are suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Accurate quantification of amoxicillin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Due to the complex nature of plasma, effective sample preparation is imperative to remove proteins and other interfering substances that can compromise the analytical results. This document outlines validated methods to ensure reliable and reproducible quantification of amoxicillin.
General Laboratory Practices & Sample Stability
Storage and Handling:
-
Amoxicillin in plasma is stable for up to 24 hours at 4-6°C.[1]
-
For long-term storage, plasma samples should be kept at -80°C, where amoxicillin is stable for up to one year.[1]
-
Repeated freeze-thaw cycles should be avoided, although amoxicillin has been shown to be stable for up to three cycles.[2]
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up. It is particularly useful for high-throughput applications. Acetonitrile is a commonly used solvent for this purpose.[2][3]
Experimental Protocol
-
Sample Thawing: Thaw frozen plasma samples at room temperature (25 ± 1°C) and vortex to ensure homogeneity.
-
Internal Standard (IS) Spiking: To 100 µL of the plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution (e.g., amoxicillin-d4 at 400 ng/mL in methanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 3-5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilution (Optional but Recommended): Dilute the supernatant 1:3 with water before injection to reduce the organic solvent content, which can improve chromatographic peak shape.
-
Injection: Inject an appropriate volume (e.g., 2-10 µL) into the LC-MS/MS system.
Workflow Diagram
Method 2: Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by effectively removing salts and phospholipids. Oasis HLB cartridges are commonly used for the extraction of amoxicillin from plasma.
Experimental Protocol
-
Sample Pre-treatment:
-
To 250 µL of plasma, add 5 µL of internal standard (e.g., cephalexin at 20 µg/mL).
-
Add 450 µL of ultrapure water and vortex.
-
-
Cartridge Conditioning: Condition an Oasis HLB 1cc (30 mg) cartridge with 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 1% (v/v) formic acid in water.
-
Follow with a second wash of 1 mL of ultrapure water.
-
-
Elution: Elute the amoxicillin and internal standard with 950 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Post-Elution Modification: Add 50 µL of a 2% formic acid in 50:50 (v/v) acetonitrile:water solution to the eluate and vortex.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
Workflow Diagram
Method 3: Protein Precipitation with Liquid-Liquid Back-Extraction
This method combines the simplicity of protein precipitation with the selectivity of liquid-liquid extraction to achieve a high degree of sample cleanup.
Experimental Protocol
-
Initial Protein Precipitation:
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 5 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Transfer 250 µL of the supernatant to a new 1.5 mL tube.
-
Liquid-Liquid Back-Extraction:
-
Add 100 µL of distilled water and 350 µL of dichloromethane to the supernatant.
-
Vortex for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Aqueous Layer Collection: Carefully collect the upper aqueous layer containing the amoxicillin.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
Workflow Diagram
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods based on published literature.
Table 1: Method Validation Parameters for Amoxicillin in Plasma
| Parameter | Protein Precipitation | Solid-Phase Extraction | PPT with LLE |
| Linearity Range (ng/mL) | 10 - 15,000 | 100 - 15,000 | 10 - 15,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 100 | 10 |
| Recovery (%) | >80 | ~96.6 | Not Explicitly Stated |
| Intra-day Precision (%CV) | ≤7.08 | ≤3.53 at LLOQ | ≤7.08 |
| Inter-day Precision (%CV) | ≤7.08 | ≤5.63 at LLOQ | ≤7.08 |
| Intra-day Accuracy (%RE) | -1.26 to 10.9 | -1.81 at LLOQ | -1.26 to 10.9 |
| Inter-day Accuracy (%RE) | -1.26 to 10.9 | Not Explicitly Stated | -1.26 to 10.9 |
Table 2: Chromatographic and Mass Spectrometric Conditions Overview
| Parameter | Example Conditions |
| Analytical Column | C18 reverse-phase (e.g., Poroshell 120 EC-C18) |
| Mobile Phase | Gradient of 0.1% aqueous formic acid and acetonitrile |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Amoxicillin) | m/z 363.9 → 223.1 |
| Internal Standard | 4-hydroxytolbutamide, amoxicillin-d4, cephalexin, gemifloxacin |
Conclusion
The choice of sample preparation technique for amoxicillin in plasma depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput analysis. Solid-phase extraction provides cleaner extracts, which can lead to improved assay sensitivity and reduced matrix effects. The combined protein precipitation and liquid-liquid back-extraction method offers a balance of simplicity and enhanced cleanup. All presented methods have been validated and are suitable for the reliable quantification of amoxicillin in plasma for research and clinical applications.
References
Application Notes & Protocols: Determining the Optimal Concentration of Amoxicillin D4 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The use of a stable isotope-labeled internal standard (IS), such as Amoxicillin D4, is a cornerstone for achieving accurate and precise quantification of amoxicillin in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The internal standard is added at a known concentration to all samples, including calibration standards and quality controls, to compensate for variations during sample preparation, injection, and instrument response.[2][3] An ideal internal standard mimics the physicochemical properties of the analyte, co-eluting with it to experience similar matrix effects and extraction recovery.[2] This document provides a detailed protocol for determining the optimal concentration of this compound for the quantification of amoxicillin.
Key Considerations for Internal Standard Concentration
The concentration of the internal standard is a critical parameter that can influence the linearity, accuracy, and precision of the analytical method. Several factors should be considered when selecting the concentration of this compound:
-
Analyte Concentration Range: The concentration of the internal standard should be within the expected concentration range of the analyte in the samples. A common practice is to select a concentration that is in the middle of the calibration curve range.
-
Detector Response: The chosen concentration should provide a stable and reproducible signal, ideally with a peak area ratio of approximately 1:1 between the analyte and the internal standard at the mid-point of the calibration curve.
-
Minimizing Variability: A consistent concentration of the internal standard is added to every sample to ensure that variations in sample processing affect both the analyte and the internal standard to the same extent.
-
Purity of Internal Standard: It is crucial to use a high-purity this compound standard with minimal contamination from unlabeled amoxicillin to prevent analytical bias.
Experimental Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a given LC-MS/MS method.
2.1. Materials and Reagents:
-
Amoxicillin reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., plasma, urine)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or other appropriate mobile phase additives
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
LC-MS/MS system
2.2. Preparation of Stock and Working Solutions:
-
Amoxicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of amoxicillin reference standard in a suitable solvent (e.g., methanol or water) to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent to obtain a final concentration of 1 mg/mL.
-
Amoxicillin Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the amoxicillin stock solution to cover the expected analytical range (e.g., 10 ng/mL to 10,000 ng/mL).
-
This compound Working Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., 50 ng/mL, 100 ng/mL, 250 ng/mL, 500 ng/mL, and 1000 ng/mL) by diluting the this compound stock solution.
2.3. Experimental Procedure:
-
Prepare Calibration Curve Samples: For each this compound concentration being tested, prepare a full set of calibration curve samples. This is done by spiking the blank biological matrix with the amoxicillin working solutions and the selected this compound working solution.
-
Sample Preparation: Process all samples using the established extraction procedure (e.g., protein precipitation, solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the prepared samples using the optimized LC-MS/MS method.
-
Data Analysis: For each this compound concentration, construct a calibration curve by plotting the peak area ratio (Amoxicillin peak area / this compound peak area) against the concentration of amoxicillin. Evaluate the linearity (coefficient of determination, r²) of each calibration curve.
2.4. Data Presentation and Evaluation:
The optimal concentration of this compound is the one that provides the best linearity, accuracy, and precision across the entire calibration range. The results should be summarized in a table for easy comparison.
Table 1: Evaluation of Different this compound Concentrations
| This compound Concentration (ng/mL) | Linearity (r²) | Accuracy (% Bias) at LLOQ | Precision (%RSD) at LLOQ | Accuracy (% Bias) at ULOQ | Precision (%RSD) at ULOQ |
| 50 | 0.995 | -8.5 | 12.3 | 5.2 | 7.8 |
| 100 | 0.998 | -4.2 | 8.5 | 2.1 | 4.5 |
| 250 | 0.999 | -1.5 | 4.2 | 0.8 | 2.1 |
| 500 | 0.997 | 2.8 | 6.8 | -1.9 | 3.9 |
| 1000 | 0.994 | 5.6 | 9.1 | -3.5 | 6.2 |
Note: The data presented in this table is representative and should be generated from actual experimental results.
Based on the hypothetical data in Table 1, a concentration of 250 ng/mL for this compound would be selected as optimal due to the highest linearity and the best accuracy and precision at both the lower and upper limits of quantification.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for determining the optimal internal standard concentration.
Caption: Workflow for Optimal Internal Standard Concentration Determination.
Signaling Pathway
While amoxicillin's mechanism of action involves the inhibition of bacterial cell wall synthesis, this signaling pathway is not directly relevant to the analytical determination of its concentration using an internal standard. The primary focus of this application note is the analytical methodology.
Conclusion
A systematic evaluation of different concentrations of the this compound internal standard is essential for developing a robust and reliable LC-MS/MS method for the quantification of amoxicillin. The optimal concentration will ensure the highest degree of linearity, accuracy, and precision, leading to high-quality data in research and drug development settings.
References
Application Note: High-Throughput Quantification of Amoxicillin in Human Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of amoxicillin in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in drug development. The method utilizes a simple protein precipitation extraction procedure, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive protocol, including sample preparation, instrument parameters, and method validation data, to enable researchers to implement this method effectively in their laboratories.
Introduction
Amoxicillin is a broad-spectrum β-lactam antibiotic widely used to treat a variety of bacterial infections. Accurate and reliable quantification of amoxicillin in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and meeting regulatory requirements for bioanalytical method validation. UPLC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. This application note presents a detailed protocol for the quantification of amoxicillin in human plasma, adaptable for high-throughput analysis in a research or drug development setting.
Experimental
Materials and Reagents
-
Amoxicillin (analytical standard)
-
Amoxicillin-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of amoxicillin and the internal standard from human plasma.
-
Allow frozen plasma samples to thaw in an ice-water bath.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 5000 ng/mL amoxicillin-d4 in methanol:water, 50:50, v/v).[1]
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 250 µL of the mobile phase (e.g., acetonitrile: 2.0 mM ammonium formate in water, 85:15, v/v).[1]
-
Vortex for 15 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex API series) Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1][3] Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Autosampler Temperature: 4°C
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.0 | 55 | 45 |
| 2.1 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Amoxicillin | 366.2 | 348.8 | 50 | 16 |
| Amoxicillin-d4 (IS) | 370.1 | 114.15 | - | - |
Note: MS parameters may require optimization for different instrument models. The transition for amoxicillin is well-documented. The internal standard transition is also cited in the literature.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of various UPLC-MS/MS methods for amoxicillin quantification reported in the literature.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Chicken Tissue |
| Extraction | SPE | Protein Precipitation | SPE | LLE |
| Linearity Range (ng/mL) | 100 - 15000 | 10 - 15000 | 170 - 17000 | 0.3 - 8.5 (µg/kg) |
| LLOQ (ng/mL) | 100 | 10 | 170 | 0.3 (µg/kg) |
| Intra-day Precision (%CV) | < 6.7 | ≤ 7.08 | < 8.8 | < 10 |
| Inter-day Precision (%CV) | < 8.5 | ≤ 7.08 | < 6.2 | < 12 |
| Accuracy (%) | 93.3 - 106.7 | 98.7 - 110.9 | 95.1 - 105.9 | 85 - 115 |
| Recovery (%) | > 85 | > 90 | 66.3 | > 83 |
| Internal Standard | Gemifloxacin | 4-hydroxytolbutamide | Ampicillin | Penicillin V |
| Reference |
Experimental Workflow and Validation Logic
The following diagrams illustrate the overall experimental workflow and the logical relationship of the key validation parameters for a bioanalytical method.
Caption: UPLC-MS/MS Experimental Workflow for Amoxicillin Quantification.
Caption: Key Parameters for Bioanalytical Method Validation.
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput solution for the quantification of amoxicillin in human plasma. The simple protein precipitation sample preparation protocol and rapid chromatographic analysis make it well-suited for pharmacokinetic studies and other applications requiring the analysis of a large number of samples. The provided validation data summary demonstrates that similar methods achieve excellent performance in terms of linearity, accuracy, precision, and recovery, meeting the stringent requirements for bioanalytical method validation.
References
Application Note and Protocol: Solid-Phase Extraction of Amoxicillin and Amoxicillin-d4 for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin is a widely used β-lactam antibiotic for treating bacterial infections.[1][2] Accurate quantification of amoxicillin in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[3][4][5] Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes interfering substances from complex matrices like plasma, ensuring reliable analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of amoxicillin and its stable isotope-labeled internal standard, amoxicillin-d4, from human plasma. The use of a deuterated internal standard like amoxicillin-d4 is advantageous for LC-MS/MS analysis as it helps to correct for matrix effects and variations in extraction efficiency, thereby improving the accuracy and precision of the method.
Materials and Reagents
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used for the extraction of amoxicillin. Other suitable cartridges include Strata-X.
-
Amoxicillin and Amoxicillin-d4 standards
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water
-
Orthophosphoric acid (optional, for sample pre-treatment)
-
-
Equipment:
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
-
Autosampler vials
-
Experimental Protocol
This protocol describes a general procedure for the solid-phase extraction of amoxicillin and amoxicillin-d4 from human plasma. Optimization may be required for different sample volumes or specific laboratory conditions.
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of amoxicillin and amoxicillin-d4 in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with an appropriate solvent, typically the mobile phase or a mixture similar to the mobile phase.
-
Internal Standard Spiking Solution: Prepare a working solution of amoxicillin-d4 at a concentration that will result in a consistent and detectable response.
Sample Pre-treatment
-
Thaw frozen plasma samples in an ice-water bath before analysis.
-
To a 0.5 mL aliquot of the plasma sample, add the internal standard working solution (amoxicillin-d4).
-
For protein precipitation, add a precipitating agent like acetonitrile or treat with an acid such as orthophosphoric acid. For example, add 0.5 mL of 20% orthophosphoric acid and vortex.
-
Centrifuge the mixture to pellet the precipitated proteins.
Solid-Phase Extraction Procedure
The following steps outline the SPE procedure using an Oasis HLB cartridge.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the cartridge does not dry out before loading the sample.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge to remove endogenous interferences. A common wash step involves passing 1 mL of a weak organic solvent or an acidic aqueous solution. For instance, a wash with 1 mL of methyl tertiary butyl ether can be performed.
-
Elution: Elute the amoxicillin and amoxicillin-d4 from the cartridge using a suitable elution solvent. A common elution solvent is 1 mL of the mobile phase or a high-percentage organic solvent mixture, such as acetonitrile:water.
-
Post-Elution: The eluate can be directly injected into the LC-MS/MS system, or it can be evaporated to dryness and reconstituted in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: A C18 column is typically used for the separation of amoxicillin.
-
Mobile Phase: The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer, such as ammonium formate or formic acid in water.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The mass transitions for amoxicillin and amoxicillin-d4 are monitored.
Data Presentation
The following table summarizes typical quantitative data for the SPE-LC-MS/MS method for amoxicillin.
| Parameter | Typical Value | Reference |
| Linear Range | 0.17 to 17.0 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 50.43 ng/mL | |
| Mean Recovery (Amoxicillin) | 66.3% - 99.6% | |
| Intra-day Precision (% CV) | 1.3% to 8.8% | |
| Inter-day Precision (% CV) | 1.8% to 6.2% |
Visualization of the Experimental Workflow
Caption: Workflow for the solid-phase extraction of amoxicillin.
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Amoxicillin and Amoxicillin-d4 in Pharmaceutical Samples
Introduction
Amoxicillin is a widely used, broad-spectrum β-lactam antibiotic for treating bacterial infections.[1][2] Accurate and reliable quantification of amoxicillin in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies.[3][4] The use of a stable isotope-labeled internal standard, such as Amoxicillin-d4, is the preferred method for quantitative analysis by mass spectrometry as it compensates for matrix effects and variations in sample processing.[5] This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of amoxicillin and its deuterated analog, Amoxicillin-d4, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental
A UPLC-MS/MS method was developed for the efficient separation and quantification of amoxicillin and Amoxicillin-d4. The method is designed to be rapid, specific, and suitable for high-throughput analysis in drug development and quality control laboratories.
Instrumentation and Consumables
-
Chromatography System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Analytical Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Software: MassLynx V4.1
Chromatographic Conditions
The chromatographic parameters were optimized for the separation of amoxicillin and Amoxicillin-d4.
| Parameter | Value |
| Mobile Phase | Acetonitrile: 2.0 mM Ammonium Formate in water (85:15, v/v) |
| Flow Rate | 0.400 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 2 minutes |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Amoxicillin | Amoxicillin-d4 |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 366.1 | 370.1 |
| Product Ion (m/z) | 208.1 | 212.1 |
| Dwell Time (s) | 0.1 | 0.1 |
| Cone Voltage (V) | 26 | 28 |
| Collision Energy (eV) | 15 | 15 |
Results and Discussion
The developed UPLC-MS/MS method provided excellent chromatographic separation of amoxicillin and Amoxicillin-d4. The use of a C18 stationary phase with a polar-modified surface is well-suited for the retention and separation of polar compounds like amoxicillin. The isocratic mobile phase composition allows for a rapid and stable analysis. Under the described conditions, both compounds are well-resolved with typical retention times presented in the table below.
| Compound | Retention Time (min) |
| Amoxicillin | ~1.2 |
| Amoxicillin-d4 | ~1.2 |
The method was validated for linearity, precision, and accuracy. The calibration curve for amoxicillin was linear over a concentration range of 10.0-10000 ng/mL with a correlation coefficient (r²) of ≥ 0.999. The intra- and inter-day precision and accuracy were found to be within acceptable limits as per regulatory guidelines.
Protocol: Quantification of Amoxicillin using Amoxicillin-d4 as an Internal Standard
This protocol outlines the procedure for the preparation of standards and samples for the quantitative analysis of amoxicillin.
1. Materials and Reagents
-
Amoxicillin reference standard
-
Amoxicillin-d4 internal standard
-
HPLC grade acetonitrile, methanol, and water
-
Ammonium formate
-
Formic acid
2. Standard Solution Preparation
-
Amoxicillin Stock Solution (1 mg/mL): Accurately weigh 10 mg of amoxicillin reference standard and dissolve in 10 mL of a 50:50 methanol/water mixture.
-
Amoxicillin-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Amoxicillin-d4 and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the amoxicillin stock solution with mobile phase to achieve concentrations ranging from 10 to 10000 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of Amoxicillin-d4 at a concentration of 100 ng/mL in the mobile phase.
3. Sample Preparation
-
Pharmaceutical Formulations (Tablets/Capsules):
-
Accurately weigh and crush a representative number of tablets or empty the contents of capsules.
-
Weigh an amount of powder equivalent to a single dose of amoxicillin.
-
Dissolve the powder in a known volume of mobile phase.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to fall within the calibration curve range.
-
To 100 µL of the diluted sample, add 100 µL of the internal standard spiking solution.
-
4. UPLC-MS/MS Analysis
-
Equilibrate the UPLC-MS/MS system with the mobile phase for at least 30 minutes.
-
Inject 10 µL of the prepared standards and samples.
-
Acquire data using the MRM transitions specified in the mass spectrometry conditions table.
5. Data Analysis
-
Integrate the peak areas for both amoxicillin and Amoxicillin-d4.
-
Calculate the peak area ratio of amoxicillin to Amoxicillin-d4.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the amoxicillin standards.
-
Determine the concentration of amoxicillin in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of amoxicillin.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Amoxicillin-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amoxicillin is a widely used β-lactam antibiotic effective against a broad spectrum of bacteria. In pharmacokinetic (PK), bioequivalence, and metabolism studies, a stable isotope-labeled internal standard is crucial for accurate quantification. Amoxicillin-d4 (Amoxicillin, deuterated) serves as an ideal internal standard for the mass spectrometric detection of amoxicillin due to its similar chemical properties and distinct mass. This document provides a detailed protocol for the sensitive and robust quantification of Amoxicillin-d4 using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Mass Spectrometry Parameters
The detection of Amoxicillin-d4 can be performed in either positive or negative electrospray ionization (ESI) mode. Positive mode has been reported to offer higher signal intensity for amoxicillin itself[1]. The selection of ionization mode may also depend on the simultaneous analysis of other compounds, such as clavulanic acid, which is often analyzed in negative mode[2][3]. The most common Multiple Reaction Monitoring (MRM) transitions are summarized below.
Table 1: Mass Spectrometry MRM Parameters
| Compound | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Use |
| Amoxicillin-d4 | Positive ESI | 370.1 | 114.2 | Quantitative [1][4] |
| Amoxicillin-d4 | Negative ESI | 368.0 | 227.1 | Quantitative |
| Amoxicillin (Analyte) | Positive ESI | 366.1 | 349.2 | Quantitative |
| Amoxicillin (Analyte) | Positive ESI | 366.1 | 114.2 | Qualitative |
| Amoxicillin (Analyte) | Negative ESI | 364.0 | 223.0 | Quantitative |
Table 2: Example Ion Source Parameters (Positive ESI Mode)
| Parameter | Setting |
| Interface / Ion Spray Voltage | 4.0 kV |
| Interface Temperature | 300°C |
| Desolvation Line (DL) Temperature | 250°C |
| Heat Block Temperature | 300°C |
| Nebulizing Gas Flow | 3 L/min |
| Heating Gas Flow | 10 L/min |
| Drying Gas Flow | 10 L/min |
| Collision Gas | Argon |
Liquid Chromatography Parameters
Chromatographic separation is essential to resolve Amoxicillin-d4 from matrix components. Reversed-phase chromatography using a C18 column is the most common approach.
Table 3: Liquid Chromatography Conditions
| Parameter | Description |
| Column | Luna® Omega Polar C18, 1.6 µm, 100 x 2.1 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
| Gradient Elution | 0% B held for 1 min, ramp to 40% B over 8.5 min, ramp to 100% B over 3.5 min, hold for 3 min, return to 0% B and re-equilibrate. (Example gradient profile) |
| Run Time | Approximately 5-8 minutes, depending on the gradient. |
Experimental Protocols
Standard and Sample Preparation
-
Stock Solution Preparation : Prepare a 1 mg/mL stock solution of Amoxicillin-d4 by dissolving the standard in a 1:1 methanol:water mixture. Store at -20°C.
-
Working Solutions : Prepare serial dilutions of the stock solution with the same diluent to create working standards for calibration curves and quality control (QC) samples.
-
Sample Spiking : For quantification of amoxicillin, spike biological samples (e.g., plasma, urine) with a fixed concentration of Amoxicillin-d4 working solution to serve as the internal standard.
Protocol for Sample Preparation from Plasma (Solid Phase Extraction)
Solid Phase Extraction (SPE) is a robust method for extracting amoxicillin and its internal standard from complex matrices like plasma.
-
Pre-treatment : To 100 µL of plasma, add the Amoxicillin-d4 internal standard. Vortex briefly.
-
Conditioning : Condition an SPE cartridge (e.g., Oasis HLB or Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution : Elute the analytes with 1 mL of an appropriate solvent, such as methanol or acetonitrile.
-
Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis : Inject the reconstituted sample into the LC-MS/MS system.
Protocol for LC-MS/MS Analysis
-
System Equilibration : Equilibrate the LC system with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Sequence Setup : Create a sequence including blank injections, calibration standards, QC samples, and unknown samples.
-
Data Acquisition : Acquire data using the MRM parameters specified in Table 1. Ensure that the dwell times for each transition are sufficient to obtain at least 15-20 data points across each chromatographic peak.
-
Data Processing : Integrate the chromatographic peaks for Amoxicillin and Amoxicillin-d4. Calculate the peak area ratio (Analyte/Internal Standard).
-
Quantification : Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of unknown samples using the regression equation from the calibration curve.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: LC-MS/MS workflow for Amoxicillin-d4 analysis.
References
Application Notes and Protocols for Amoxicillin-D4 Solution Preparation in Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin, a widely used β-lactam antibiotic, is frequently quantified in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For accurate and reliable quantification, a stable isotope-labeled internal standard, such as Amoxicillin-D4, is essential. Amoxicillin-D4 helps to correct for variations in sample preparation and instrument response. This document provides detailed protocols for the preparation of Amoxicillin-D4 solutions to be used in the generation of calibration curves for the quantitative analysis of amoxicillin.
Data Presentation
The following tables summarize the key quantitative data for the preparation of Amoxicillin-D4 and Amoxicillin solutions for calibration curves.
Table 1: Amoxicillin-D4 Internal Standard (IS) Solution Preparation
| Parameter | Value | Solvent/Diluent | Storage Conditions |
| Stock Solution Concentration | 1 mg/mL | Methanol:Water (1:1, v/v) | -20°C |
| Intermediate Solution Concentration | N/A | N/A | N/A |
| Working Solution Concentration | 80 ng/mL or 5000 ng/mL | Methanol:Water (50:50, v/v) | See Stability Section |
Table 2: Amoxicillin Calibration Standard Preparation
| Parameter | Range 1 | Range 2 | Solvent/Diluent | Storage Conditions |
| Stock Solution Concentration | 1 mg/mL | 1000 µg/mL | Methanol or Milli-Q Water | -20°C or -80°C |
| Intermediate Solution Concentrations | Variable (for serial dilutions) | 250.0 µg/mL & 10.0 µg/mL | Methanol:Water (50:50, v/v) | -20°C |
| Final Calibration Curve Concentrations | 0.92 - 229.15 ng/mL[1] | 10 - 10,000 ng/mL[2] | Final solution containing IS | Prepared fresh or stored at 10°C in autosampler[1] |
Table 3: Stability of Amoxicillin and Amoxicillin-D4 Solutions
| Solution | Storage Temperature | Stability Duration | Reference |
| Amoxicillin-D4 Solid | Room Temperature | ≥ 4 years | [3] |
| Amoxicillin-D4 Stock Solution | -80°C | 6 months | [2] |
| Amoxicillin-D4 Stock Solution | -20°C | 1 month | |
| Amoxicillin Stock Solution | -80°C | 60 days | |
| Amoxicillin Stock Solution | Room Temperature (25 ± 4°C) | Up to 24 hours | |
| Amoxicillin Aqueous Solution | 20-25°C | 1-3 days (>90% stability) | |
| Amoxicillin Aqueous Solution | 0°C to -20°C | Unstable | |
| Amoxicillin Aqueous Solution | Below -30°C | Stable (t90 of 13 days at -30°C) |
Experimental Protocols
Materials and Equipment
-
Amoxicillin-D4 powder
-
Amoxicillin trihydrate powder
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Milli-Q or ultrapure water
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
LC-MS vials
Protocol 1: Preparation of Amoxicillin-D4 Internal Standard (IS) Solutions
1.1. Preparation of 1 mg/mL Amoxicillin-D4 Stock Solution
-
Accurately weigh 1 mg of Amoxicillin-D4 powder.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add approximately 0.5 mL of LC-MS grade methanol and vortex to dissolve.
-
Add LC-MS grade Milli-Q water to the mark.
-
Cap the flask and invert several times to ensure homogeneity.
-
Store the stock solution at -20°C.
1.2. Preparation of Amoxicillin-D4 Working Solution (Example: 80 ng/mL)
-
Perform serial dilutions of the 1 mg/mL stock solution using Methanol:Water (50:50, v/v) as the diluent to achieve the desired final concentration.
-
For example, to prepare an 80 ng/mL working solution, a multi-step dilution is recommended for accuracy.
Protocol 2: Preparation of Amoxicillin Calibration Curve Standards
2.1. Preparation of 1 mg/mL Amoxicillin Stock Solution
-
Accurately weigh a suitable amount of Amoxicillin trihydrate, correcting for purity and water content. For example, for a 1 mg/mL solution, weigh 1 mg of the standard.
-
Transfer the powder to a corresponding volumetric flask (e.g., 1 mg in a 1 mL flask).
-
Dissolve the powder in Milli-Q water or methanol. Sonication may be used to aid dissolution.
-
Bring the solution to the final volume with the chosen solvent.
-
Store the stock solution at -20°C or -80°C.
2.2. Preparation of Intermediate and Working Calibration Standards
-
Prepare a series of intermediate stock solutions by diluting the main stock solution with Methanol:Water (50:50, v/v).
-
From these intermediate solutions, prepare the final calibration standards to cover the desired concentration range (e.g., 0.92 to 229.15 ng/mL).
-
Each final calibration standard must be spiked with the Amoxicillin-D4 internal standard to a constant final concentration (e.g., 80 ng/mL). For example, combine 0.9166 mL of each amoxicillin solution with 83.4 μL of the deuterated amoxicillin-d4 working solution.
Visualizations
Caption: Workflow for Amoxicillin-D4 Solution Preparation.
Caption: Rationale for using Amoxicillin-D4 in quantitative analysis.
References
Application Notes: Amoxicillin D4 for Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin, a broad-spectrum, semi-synthetic beta-lactam antibiotic, is one of the most prescribed antibacterial agents globally.[1][2] Its therapeutic efficacy is dependent on the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting pathogen.[1] However, significant pharmacokinetic variability, particularly in critically ill patients, can lead to suboptimal drug exposure, potentially resulting in treatment failure and the emergence of antimicrobial resistance. Therapeutic Drug Monitoring (TDM) of amoxicillin is an essential tool to optimize dosing regimens and improve clinical outcomes.[1] Amoxicillin D4, a deuterated analog of amoxicillin, serves as an ideal internal standard for the quantification of amoxicillin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate and precise measurements for effective TDM.[3]
Mechanism of Action of Amoxicillin
Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and competitively inhibits penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to PBPs, amoxicillin blocks the transpeptidation step, which involves the cross-linking of peptide chains in the peptidoglycan backbone. This inhibition leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.
Caption: Mechanism of amoxicillin action on bacterial cell wall synthesis.
Experimental Protocol: Quantification of Amoxicillin in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a method for the quantitative analysis of amoxicillin in human plasma for TDM, utilizing this compound as an internal standard.
Materials and Reagents
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Amoxicillin reference standard
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This compound internal standard (IS)
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HPLC-grade methanol, acetonitrile, and water
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Formic acid
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Ammonium acetate
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Human plasma (drug-free)
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Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
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Stock Solutions (1 mg/mL):
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Accurately weigh and dissolve amoxicillin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
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-
Working Standard Solutions:
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Prepare serial dilutions of the amoxicillin stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create working standard solutions at various concentrations.
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Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL) in the same diluent.
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-
Calibration Standards (CS):
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Spike blank human plasma with the amoxicillin working standard solutions to achieve a calibration curve ranging from approximately 10 to 15,000 ng/mL.
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-
Quality Control (QC) Samples:
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Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 30, 800, and 8000 ng/mL).
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Sample Preparation (Solid Phase Extraction)
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To 100 µL of plasma sample (CS, QC, or unknown), add 25 µL of the this compound working internal standard solution and vortex briefly.
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Add 100 µL of 1% formic acid in water and vortex for 30 seconds.
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Centrifuge the samples at 14,000 x g for 5 minutes at 10°C.
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Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 1% formic acid in water.
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Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
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Wash the cartridge with 1.0 mL of 1% formic acid in water, followed by 1.0 mL of water.
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Dry the cartridge under nitrogen for 1 minute.
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Elute the analytes with 1.0 mL of the mobile phase.
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Transfer the eluate to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
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Liquid Chromatography (LC):
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Column: A C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm) is suitable.
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Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) can be used.
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Flow Rate: 0.5 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used.
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Multiple Reaction Monitoring (MRM) Transitions:
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Amoxicillin: m/z 363.9 → 223.1
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This compound: m/z 368.0 → 227.1
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Caption: Experimental workflow for amoxicillin TDM.
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for amoxicillin quantification using a deuterated internal standard.
Table 1: Linearity and Sensitivity of Amoxicillin Quantification
| Parameter | Value | Reference |
| Linearity Range | 10 - 15,000 ng/mL | |
| Correlation Coefficient (r²) | ≥ 0.9945 | |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Table 2: Accuracy and Precision of Amoxicillin Quantification
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| Low | ≤ 7.08% | ≤ 7.08% | -1.26% to 10.9% | |
| Medium | ≤ 7.08% | ≤ 7.08% | -1.26% to 10.9% | |
| High | ≤ 7.08% | ≤ 7.08% | -1.26% to 10.9% |
Table 3: Recovery of Amoxicillin from Human Plasma
| QC Level | Mean Extraction Recovery | Reference |
| Low, Medium, High | ~99.6% |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust, accurate, and precise method for quantifying amoxicillin concentrations in patient plasma. This enables clinicians to individualize dosing regimens, thereby optimizing therapeutic efficacy, minimizing the risk of toxicity, and combating the development of antimicrobial resistance. The detailed protocol and performance characteristics outlined in these application notes serve as a valuable resource for researchers and clinical laboratories implementing amoxicillin TDM.
References
Troubleshooting & Optimization
Mitigating matrix effects in amoxicillin analysis with Amoxicillin D4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amoxicillin D4 to mitigate matrix effects in the analysis of amoxicillin by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in amoxicillin analysis?
This compound is a deuterated form of amoxicillin, meaning four hydrogen atoms have been replaced with deuterium.[1] It is intended for use as an internal standard (IS) for the quantification of amoxicillin in various biological matrices using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The key benefit of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for matrix effects.[1]
Q2: How does this compound help mitigate matrix effects?
Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting components from the sample matrix, leading to ion suppression or enhancement.[3] This can significantly impact the accuracy and precision of quantitative bioanalytical methods. This compound is chemically identical to amoxicillin and therefore exhibits similar chromatographic behavior and ionization characteristics. Any matrix effects that suppress or enhance the amoxicillin signal will have a proportional effect on the this compound signal. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to more accurate and reproducible quantification.
Q3: What are the typical mass transitions (m/z) for amoxicillin and this compound in MS/MS analysis?
The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode is crucial for selective and sensitive detection. The mass-to-charge ratio (m/z) for this compound is higher than that of amoxicillin due to the four deuterium atoms.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Amoxicillin | 363.9 | 223.10 | Negative |
| Amoxicillin | 364.00 | 223.00 | Negative |
| Amoxicillin | 366.1 | 349.2 | Positive |
| This compound | 368.00 | 227.10 | Negative |
| This compound | 370.1 | 114.15 | Positive |
Note: The optimal mass transitions can vary depending on the instrument and source conditions. It is recommended to optimize these parameters in your own laboratory.
Troubleshooting Guide
Issue 1: High variability in quantitative results despite using an internal standard.
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Possible Cause 1: Inconsistent Internal Standard Concentration.
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Solution: Ensure the internal standard working solution is accurately prepared and added precisely to all samples, including calibration standards and quality controls. Use a calibrated pipette and verify the concentration of the stock solution.
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Possible Cause 2: Poor Chromatographic Resolution.
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Solution: Co-elution of interfering matrix components with the analyte and internal standard can still lead to differential matrix effects. Optimize the chromatographic method to achieve baseline separation of amoxicillin and this compound from significant matrix interferences. This may involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
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Possible Cause 3: Instability of Amoxicillin or this compound.
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Solution: Amoxicillin is known to be unstable under certain conditions. Prepare fresh stock and working solutions regularly and store them appropriately, typically at 4°C for short-term and frozen for long-term storage. Evaluate the stability of amoxicillin and this compound in the sample matrix under the conditions of the entire analytical process (e.g., freeze-thaw cycles, bench-top stability).
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Issue 2: Low signal intensity or significant ion suppression for both amoxicillin and this compound.
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Possible Cause 1: Inefficient Sample Clean-up.
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Solution: Biological matrices like plasma and urine contain high concentrations of salts, proteins, and phospholipids that can cause significant ion suppression. Enhance the sample preparation procedure. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering components than simple protein precipitation.
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Possible Cause 2: Suboptimal Mass Spectrometer Source Conditions.
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Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature, to maximize the ionization of amoxicillin and this compound.
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Possible Cause 3: Mobile Phase Composition.
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Solution: Certain mobile phase additives can suppress ionization. Evaluate the effect of different buffers and organic modifiers on signal intensity. Ammonium acetate or ammonium formate are commonly used in LC-MS methods for amoxicillin.
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Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a generalized procedure based on common practices for amoxicillin analysis in plasma.
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Sample Pre-treatment:
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To 500 µL of human plasma in a polypropylene tube, add 20 µL of this compound working solution (concentration should be optimized based on the expected analyte concentration range).
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Vortex mix for 30 seconds.
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Add 500 µL of 20% orthophosphoric acid to precipitate proteins.
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Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
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Solid-Phase Extraction:
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Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Load the supernatant from the pre-treated sample onto the SPE cartridge.
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Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elute the analytes with 1 mL of methanol.
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Final Processing:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 200 µL of the mobile phase.
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Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
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LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for amoxicillin analysis. These should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., Kromasil 100-5 C18, 100mm x 4.6 mm, 5µm) |
| Mobile Phase A | 5mM Ammonium Acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80:20 (Acetonitrile:5mM Ammonium Acetate) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 15 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Principle of Mitigation of Matrix Effects using an Internal Standard
Caption: Logical workflow demonstrating how an internal standard corrects for matrix effects.
General Experimental Workflow for Amoxicillin Analysis
Caption: A typical experimental workflow for quantifying amoxicillin using an internal standard.
References
Troubleshooting poor peak shape in Amoxicillin D4 chromatography
Welcome to the technical support center for Amoxicillin D4 chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the chromatographic analysis of this compound, presented in a question-and-answer format.
Peak Tailing
Q: Why is my this compound peak tailing, and how can I fix it?
A: Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing polar compounds like amoxicillin.[1][2] It can compromise quantification and resolution. The primary cause is often secondary interactions between the analyte and the stationary phase.[3][4]
Common Causes & Solutions:
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Secondary Silanol Interactions: Amoxicillin contains basic amine groups that can interact strongly with acidic residual silanol groups on the silica surface of C18 columns, causing tailing.[2]
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Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) ensures that the silanol groups are fully protonated (less active) and the basic analyte carries a positive charge, minimizing unwanted secondary interactions.
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Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping treats the silica surface to reduce the number of accessible silanol groups, leading to more symmetrical peaks for basic compounds.
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Solution 3: Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.
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Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.
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Solution 1: Use a Guard Column: A guard column protects the analytical column from contaminants and is a cost-effective component to replace regularly.
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Solution 2: Implement a Column Wash: After a sequence of injections, flush the column with a strong, highly organic solvent to remove any adsorbed impurities.
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Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.
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Solution: Reduce the concentration of your this compound sample or decrease the injection volume.
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Extra-Column Effects: Excessive volume from long tubing or poorly made connections between the column and detector can cause peak broadening and tailing.
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Solution: Minimize the length and internal diameter of all tubing, especially between the column and the detector. Ensure all fittings are secure and properly seated.
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Peak Fronting
Q: My this compound peak is fronting. What is causing this?
A: Peak fronting, where the first half of the peak is sloped, is less common than tailing but indicates a different set of problems, often related to saturation or physical column issues.
Common Causes & Solutions:
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread rapidly at the column inlet, causing a distorted, fronting peak.
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Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase or a weaker solvent. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.
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Sample Overload (High Concentration): Injecting a sample at a concentration that is too high can lead to fronting.
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Solution: Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the original issue was concentration overload.
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Column Collapse or Void: A physical deformation of the column bed, such as a void at the inlet, can disrupt the flow path and cause severe peak distortion, including fronting. This can happen if the column is subjected to sudden pressure shocks or operated outside its recommended pH range.
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Solution: This issue is generally irreversible. The column must be replaced. To prevent recurrence, always operate within the column's specified pH and pressure limits and avoid abrupt changes in flow rate.
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Split Peaks
Q: What should I do if my this compound peak is split into two?
A: Split peaks suggest that the analyte band is being disrupted before or at the very beginning of the separation process. If all peaks in the chromatogram are split, the problem is likely physical; if only the this compound peak is split, it may be a chemical issue.
Common Causes & Solutions:
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Partially Blocked Column Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing the sample to be introduced unevenly onto the column bed.
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Solution 1: Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a compatible solvent. This can often dislodge the particulate matter.
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Solution 2: Replace the Frit/Column: If flushing does not resolve the issue, the inlet frit or the entire column may need to be replaced. Using an in-line filter or guard column can prevent this problem.
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Column Bed Deformation: A void or channel in the column's packed bed can cause the sample to travel through different paths, resulting in a split peak.
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Solution: A column with a damaged bed cannot be repaired and must be replaced.
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Sample Solvent Effect: Injecting a sample in a solvent that is not miscible with the mobile phase or is too strong can cause the sample to precipitate or behave erratically upon injection, leading to a split peak.
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Solution: Ensure your sample solvent is compatible with and ideally weaker than the mobile phase.
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Chemical Degradation: Amoxicillin can degrade or form dimers, which might appear as a closely eluting shoulder or a split peak.
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Solution: Prepare samples fresh and keep them cool in the autosampler. Analyze the sample using a mass spectrometer to confirm if the split peak corresponds to a degradant or related impurity.
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Broad Peaks
Q: My this compound peak is very broad, reducing sensitivity. How can I improve it?
A: Broad peaks can be caused by a variety of factors that increase band dispersion, both on and off the column. This leads to lower peak height, reduced sensitivity, and poor resolution.
Common Causes & Solutions:
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Large Extra-Column Volume: As with peak tailing, excessive tubing length or diameter contributes significantly to band broadening.
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Solution: Use the shortest possible tubing with a small internal diameter (e.g., 0.005 inches) to connect the injector, column, and detector.
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Column Contamination: Buildup of contaminants on the column can interfere with the analyte's interaction with the stationary phase, leading to broader peaks.
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Solution: Use a guard column and implement a regular column cleaning procedure. If the column is heavily contaminated, it may need to be replaced.
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Late Elution from a Previous Injection: A broad, rolling peak could be the analyte from a previous injection that is very strongly retained and is now eluting during your current run.
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Solution: Extend the run time of your analysis to see if the peak elutes later and with a better shape. If this is the case, add a high-organic wash step at the end of your gradient to ensure all components are eluted before the next injection.
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Incorrect Flow Rate: A flow rate that is too slow can increase diffusion and lead to broader peaks.
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Solution: Optimize the flow rate for your column dimensions and particle size. Consult the column manufacturer's guidelines for the optimal flow rate range.
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Quantitative Data Summary
Properly evaluating peak shape requires quantitative metrics. The table below summarizes key system suitability parameters for a typical Amoxicillin HPLC analysis, comparing acceptable values with those indicating a problem.
| Parameter | Acceptable Value | Poor Value (Indicates a Problem) | Likely Issue(s) |
| Tailing Factor (Tf) | 0.9 – 1.5 | > 2.0 | Peak Tailing |
| Asymmetry Factor (As) | 0.9 – 1.5 | > 1.5 | Peak Tailing |
| Theoretical Plates (N) | > 2000 | < 1500 | Broad Peaks, Poor Efficiency |
| Resolution (Rs) | > 2.0 | < 1.5 | Broad Peaks, Poor Separation |
Note: Acceptance criteria can vary based on the specific method and regulatory requirements. The USP monograph for amoxicillin suggests a tailing factor of not more than 2.5.
Key Experimental Protocols
Below is a representative HPLC method for the analysis of this compound. This protocol can serve as a starting point for method development and troubleshooting.
1. Sample Preparation
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Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile.
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Working Solution: Dilute the stock solution with the mobile phase to the desired concentration (e.g., 10 µg/mL).
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Filtration: Filter the final solution through a 0.2 or 0.45 µm syringe filter to remove any particulates before injection.
2. HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 95:5 (v/v) Potassium Dihydrogen Phosphate Buffer (e.g., 50 mM, pH 5.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
Visual Troubleshooting Guides
The following diagrams illustrate common troubleshooting workflows and logical relationships for diagnosing peak shape problems.
Caption: General troubleshooting workflow for poor peak shape.
Caption: Common causes of peak tailing and their solutions.
Caption: Diagnostic workflow for troubleshooting split peaks.
References
Improving recovery of amoxicillin and Amoxicillin D4 from biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of amoxicillin and its deuterated internal standard, Amoxicillin D4, from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable extraction method for amoxicillin and this compound from plasma?
A1: The choice of extraction method depends on the desired balance between recovery, cleanliness of the extract, and sample throughput.
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Solid-Phase Extraction (SPE) generally offers the highest recovery and cleanest extracts, minimizing matrix effects in subsequent LC-MS/MS analysis.[1] However, it is the most time-consuming and labor-intensive method.
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Protein Precipitation (PPT) is a simpler and faster method, offering good recovery rates (often >80%).[2][3] It is a cost-effective choice for high-throughput analysis, though it may result in less clean extracts compared to SPE.
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Liquid-Liquid Extraction (LLE) can also yield high recovery rates but can be more complex and time-consuming than PPT.[4]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled internal standard for amoxicillin. It is an ideal internal standard because it has the same physicochemical properties as amoxicillin, meaning it behaves identically during extraction and ionization. This co-elution helps to accurately compensate for any analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement in LC-MS/MS analysis, leading to more accurate and precise quantification.
Q3: What are the critical pH conditions for amoxicillin extraction?
A3: Amoxicillin is a polar and amphoteric compound. Controlling the pH during extraction is crucial for maximizing its recovery. Acidification of the sample prior to SPE has been shown to enhance the recovery of amoxicillin.[5] For protein precipitation, the addition of an acetate buffer at pH 5.0 has been shown to increase the solubility and stability of amoxicillin in the extraction solvent.
Q4: Can I use the same extraction method for different biological matrices like urine and tissue?
A4: While the fundamental principles of the extraction methods remain the same, the specific protocols may need to be optimized for different matrices. Urine samples may require dilution before extraction, while tissue samples will necessitate a homogenization step to release the analytes. The type and amount of interfering substances will also vary between matrices, potentially requiring adjustments to wash steps in SPE or the choice of solvent in LLE and PPT.
Troubleshooting Guides
Low Recovery of Amoxicillin and/or this compound
This is one of the most common issues encountered during sample preparation. The following table provides potential causes and solutions.
| Potential Cause | Recommended Action |
| Inappropriate Extraction Method | For complex matrices or when high sensitivity is required, consider switching from PPT or LLE to SPE for a cleaner extract and potentially higher recovery. |
| Suboptimal pH | Ensure the pH of the sample and extraction solvents are optimized for amoxicillin's properties. Acidic conditions generally favor the retention of amoxicillin on reversed-phase SPE sorbents. |
| Inefficient Elution in SPE | Increase the elution solvent strength or volume. Consider using a stronger organic solvent or adding a modifier (e.g., formic acid) to the elution solvent to disrupt the interaction between the analyte and the sorbent. |
| Analyte Breakthrough in SPE | The sample may have been loaded too quickly, or the sorbent capacity may have been exceeded. Reduce the flow rate during sample loading and ensure the amount of sorbent is sufficient for the sample volume and concentration. |
| Incomplete Protein Precipitation | Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is sufficient, typically 3:1 (v/v) or higher. Vortex the sample thoroughly after adding the solvent to ensure complete protein precipitation. |
| Analyte Adsorption to Labware | Use low-binding polypropylene tubes and pipette tips to minimize non-specific binding of the analytes. |
| Degradation of Amoxicillin | Amoxicillin is susceptible to degradation. Process samples promptly and store them at appropriate temperatures (e.g., -80°C for long-term storage). Using a pH 5.0 buffer can improve stability during extraction. |
High Variability in Recovery
| Potential Cause | Recommended Action |
| Inconsistent Technique | Ensure consistent timing, volumes, and mixing for all samples. Automation of liquid handling steps can significantly improve reproducibility. |
| Variable Matrix Effects | If using PPT or LLE, inconsistent recovery may be due to variable matrix effects between samples. Switching to a more rigorous cleanup method like SPE can help mitigate this. A stable isotope-labeled internal standard like this compound is crucial to correct for these variations. |
| Inconsistent SPE Cartridge Performance | Ensure cartridges are from the same lot and are properly conditioned and equilibrated before loading the sample. Do not allow the sorbent bed to dry out before sample application. |
Data Presentation: Comparative Recovery of Amoxicillin
The following table summarizes typical recovery rates for amoxicillin using different extraction methods from plasma. Note that the recovery of this compound is expected to be very similar to that of amoxicillin due to their identical chemical properties.
| Extraction Method | Analyte | Matrix | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Amoxicillin | Human Plasma | ~96.6% | |
| Solid-Phase Extraction (SPE) | Amoxicillin | Bovine Plasma | 78.2 ± 3.0% | |
| Solid-Phase Extraction (SPE) | Amoxicillin | Human Plasma | 66.3% | |
| Protein Precipitation (PPT) | Amoxicillin | Rabbit Plasma | >80% | |
| Protein Precipitation (PPT) | Amoxicillin | Human Plasma | 86.7 - 87.4% | |
| Liquid-Liquid Extraction (LLE) | Amoxicillin | Aqueous Solution | 93.5 - 96% |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Amoxicillin in Plasma
This protocol is a general guideline and may require optimization.
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Sample Pre-treatment: To 100 µL of plasma, add 25 µL of internal standard solution (this compound). Add 100 µL of 1% (v/v) formic acid in water and vortex for 30 seconds. Centrifuge at 14,000 x g for 5 minutes at 10°C.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Phenomenex Strata-X, 30 mg/1 cc) by passing 1 mL of methanol followed by 1 mL of 1% (v/v) formic acid in water.
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Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 1% (v/v) formic acid in water, followed by 1 mL of water.
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Drying: Dry the cartridge under nitrogen for 1 minute.
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Elution: Elute the analytes with 1 mL of a suitable solvent, such as the mobile phase used for LC-MS/MS analysis.
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Analysis: The eluate is ready for injection into the LC-MS/MS system.
Protein Precipitation (PPT) Protocol for Amoxicillin in Plasma
This protocol is known for its simplicity and speed.
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Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard (this compound).
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Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.
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Centrifugation: Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.
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Analysis: The supernatant (or reconstituted sample) is ready for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Amoxicillin
This protocol is a general guideline for extracting amoxicillin from an aqueous phase.
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pH Adjustment: Adjust the pH of the aqueous sample to a suitable value (e.g., acidic pH) using an appropriate acid (e.g., hydrochloric acid).
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Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex the mixture for 2 minutes to ensure thorough mixing.
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Phase Separation: Centrifuge the mixture to facilitate the separation of the aqueous and organic layers.
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Collection: Carefully collect the organic layer containing the extracted amoxicillin.
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Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple and reliable extraction and a validated high performance liquid chromatographic assay for quantification of amoxicillin from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a solid-phase extraction-liquid chromatographic method for determination of amoxicillin in plasma. — GRAM Project [tropicalmedicine.ox.ac.uk]
- 5. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
Technical Support Center: Addressing Ion Suppression in ESI-MS with Amoxicillin D4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering ion suppression in ESI-MS analysis, with a specific focus on the use of Amoxicillin D4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of ESI-MS?
A1: Ion suppression is a phenomenon observed in Electrospray Ionization Mass Spectrometry (ESI-MS) where the ionization efficiency of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[2][3]
Q2: What are the common causes of ion suppression?
A2: Ion suppression is primarily caused by endogenous or exogenous components in the sample matrix that interfere with the ionization process.[4] Common sources include:
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Salts and Buffers: Non-volatile salts can accumulate in the ion source, hindering the ionization of the target analyte.
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Phospholipids: Abundant in biological samples like plasma, these can co-elute with analytes and cause significant suppression.
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Detergents and Polymers: Often introduced during sample preparation, these can interfere with droplet formation and ionization.
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Mobile Phase Additives: High concentrations of non-volatile additives can compete with the analyte for ionization.
Q3: How does this compound help in addressing ion suppression?
A3: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it has nearly identical physicochemical properties to amoxicillin, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the ratio remains consistent even when the absolute signal intensities fluctuate due to matrix effects.
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression leads to a decrease in the analyte signal, while ion enhancement results in an increased signal intensity. Both are types of matrix effects that can compromise the accuracy of quantitative analysis.
Q5: Is ESI or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression?
A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). This is because the ESI process is more complex and sensitive to the physical and chemical properties of the droplets, which can be altered by matrix components.
Troubleshooting Guides
Problem 1: Low signal intensity for both Amoxicillin and this compound.
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Possible Cause: Significant ion suppression from the sample matrix is affecting both the analyte and the internal standard. This is often due to inadequate sample cleanup, leading to high concentrations of interfering components like phospholipids or salts.
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Solution:
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Optimize Sample Preparation: Employ more rigorous sample cleanup techniques. Solid-Phase Extraction (SPE) is highly effective at removing a broad range of interferences. Liquid-Liquid Extraction (LLE) can also be a good alternative to protein precipitation.
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Dilute the Sample: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components. This is only feasible if the amoxicillin concentration is high enough to remain detectable after dilution.
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Adjust Chromatographic Conditions: Modify the LC gradient to achieve better separation of amoxicillin from the interfering matrix components.
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Problem 2: Inconsistent Amoxicillin/Amoxicillin D4 ratio across replicates.
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Possible Cause: Variable ion suppression that is not being adequately compensated for by the internal standard. This can happen if the matrix composition varies significantly between samples or if the analyte and internal standard do not perfectly co-elute.
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Solution:
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Ensure Co-elution: Verify that the chromatographic peaks for amoxicillin and this compound are perfectly aligned. The deuterium isotope effect can sometimes cause a slight shift in retention time.
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Improve Sample Preparation Consistency: Inconsistent sample preparation can introduce variability in the matrix, leading to inconsistent ion suppression. Ensure the sample preparation protocol is robust and consistently applied.
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Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to mimic the matrix effects.
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Problem 3: How to confirm if ion suppression is occurring in my assay?
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Possible Cause: You suspect matrix effects are impacting your results but need a definitive way to confirm and locate the suppression.
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Solution: Perform a post-column infusion experiment . This technique helps to identify regions in the chromatogram where ion suppression occurs. A constant flow of amoxicillin is introduced into the LC eluent after the analytical column, and a blank matrix extract is injected. A dip in the baseline signal indicates the retention times where matrix components are causing ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol outlines the steps to identify chromatographic regions affected by ion suppression.
Materials:
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LC-MS/MS system
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Syringe pump
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Tee-union
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Amoxicillin standard solution (e.g., 1 µg/mL in mobile phase)
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Blank matrix extract (prepared using your standard sample preparation method)
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Mobile phase
Procedure:
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System Setup:
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Connect the outlet of the LC column to one inlet of the tee-union.
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Connect the outlet of the syringe pump to the other inlet of the tee-union.
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Connect the outlet of the tee-union to the MS ion source.
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-
Analyte Infusion:
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Fill the syringe with the amoxicillin standard solution.
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Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
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Begin infusing the amoxicillin solution into the MS and acquire data in MRM mode for amoxicillin. You should observe a stable baseline signal.
-
-
Injection of Blank Matrix:
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Inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
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Monitor the amoxicillin MRM transition signal. Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
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Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for cleaning up biological samples to reduce matrix effects.
Materials:
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SPE cartridges (e.g., Oasis HLB)
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Plasma/serum sample
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This compound internal standard solution
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Methanol
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Water (LC-MS grade)
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Elution solvent (e.g., acetonitrile with 0.1% formic acid)
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Nitrogen evaporator
Procedure:
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Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution.
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Protein Precipitation (Optional but recommended): Add 300 µL of acetonitrile, vortex, and centrifuge to pellet the proteins. Transfer the supernatant for SPE.
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SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
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Elution: Elute amoxicillin and this compound with an appropriate volume of the elution solvent.
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Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Method | Relative Ion Suppression (%) | Analyte Recovery (%) | Reference |
| Protein Precipitation | 40-60% | >90% | |
| Liquid-Liquid Extraction (LLE) | 20-40% | 70-90% | |
| Solid-Phase Extraction (SPE) | <20% | 85-105% |
Note: Values are generalized from multiple sources and can vary significantly based on the specific matrix and analyte.
Table 2: Example LC-MS/MS Parameters for Amoxicillin Analysis
| Parameter | Setting |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | ESI Positive |
| Amoxicillin MRM Transition | 366.1 -> 349.1 |
| This compound MRM Transition | 370.1 -> 353.1 |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Visualizations
Caption: Experimental workflow for Amoxicillin quantification using this compound.
Caption: Troubleshooting decision tree for ion suppression issues.
References
Technical Support Center: Optimizing Amoxicillin D4 Fragmentation for MRM Analysis
Welcome to the technical support center for optimizing the fragmentation of Amoxicillin D4 for Multiple Reaction Monitoring (MRM) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the development of robust and sensitive quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ion mode electrospray ionization (ESI+)?
A1: The monoisotopic mass of this compound (C₁₆H₁₅D₄N₃O₅S) is approximately 369.1 g/mol . In positive ion mode ESI, this compound will readily form a protonated molecule, [M+H]⁺. Therefore, the expected precursor ion to monitor in the first quadrupole (Q1) is m/z 370.1.
Q2: What are the recommended MRM transitions for this compound?
A2: Two common and robust MRM transitions are recommended for the quantification and confirmation of this compound. These transitions involve monitoring the fragmentation of the precursor ion (m/z 370.1) into specific product ions in the third quadrupole (Q3) after collision-induced dissociation (CID) in the second quadrupole (Q2).
Q3: How do I optimize the collision energy for each MRM transition?
A3: Collision energy (CE) is a critical parameter that must be optimized for your specific instrument to achieve the highest sensitivity. The optimal CE is the voltage that yields the most intense and stable signal for a specific product ion. The recommended approach is to perform a collision energy optimization experiment by infusing a standard solution of this compound and ramping the CE across a range of voltages for each desired transition. The voltage that produces the maximum signal intensity for the product ion should be selected.
Q4: I am observing a chromatographic shift between Amoxicillin and this compound. Is this normal?
A4: Yes, a slight chromatographic shift between an analyte and its deuterated internal standard is a known phenomenon, particularly in reversed-phase chromatography. This is due to the minor differences in physicochemical properties caused by the substitution of hydrogen with deuterium. While a small, consistent shift is acceptable, it is crucial to ensure that the peaks are narrow and symmetrical for accurate integration. If the shift is significant, it may be necessary to adjust the chromatographic conditions, such as the gradient profile or mobile phase composition, to minimize the separation.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound fragmentation for MRM analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Signal Intensity | 1. Incorrect precursor or product ion m/z. 2. Suboptimal collision energy. 3. Poor ionization efficiency. 4. Inefficient sample extraction or matrix effects. | 1. Verify the calculated m/z for the [M+H]⁺ precursor and expected product ions. 2. Perform a collision energy optimization experiment for each MRM transition. 3. Check and clean the ion source. Ensure proper nebulization and desolvation gas flows and temperatures. 4. Evaluate and optimize your sample preparation procedure. Consider using a matrix-matched calibration curve. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interferences. 3. Ion source contamination. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Improve the sample cleanup method to remove interfering compounds. 3. Clean the ion source components, including the capillary and lenses. |
| Isotopic Crosstalk | The isotopic envelope of unlabeled Amoxicillin contributes to the signal of the this compound internal standard, or vice versa. This can occur if the mass difference is small and the concentration of one is significantly higher than the other. | 1. Confirm Crosstalk: Inject a high concentration of unlabeled Amoxicillin and monitor the this compound MRM transitions. Any signal detected indicates crosstalk. 2. Select Unique Transitions: If possible, choose product ions that are unique to each compound and do not have isotopic overlap. 3. Mathematical Correction: If crosstalk is unavoidable, it can be corrected for mathematically by determining the percentage of contribution and subtracting it from the measured signal. |
| Poor Peak Shape | 1. Incompatible mobile phase with the analyte or column. 2. Column overloading. 3. Issues with the LC system (e.g., leaks, blockages). | 1. Ensure the pH of the mobile phase is appropriate for Amoxicillin. Check for column degradation. 2. Reduce the injection volume or the concentration of the sample. 3. Perform routine maintenance on the LC system, checking for leaks and blockages. |
| Inconsistent Results (Poor Reproducibility) | 1. Fluctuations in ion source conditions. 2. Variability in sample preparation. 3. Unstable spray in the ESI source. | 1. Allow the instrument to stabilize before analysis. Monitor system suitability. 2. Ensure consistent execution of the sample preparation protocol. 3. Check the spray needle position and for any blockages. |
Data Presentation
The following table summarizes the recommended MRM transitions for this compound. Note: Optimal collision energies are instrument-dependent and should be empirically determined.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Role |
| 370.1 | 164.1 | 15 - 25 | Quantifier |
| 370.1 | 212.1 | 10 - 20 | Qualifier |
| 370.1 | 114.1 | 25 - 35 | Qualifier |
Experimental Protocols
Protocol for Collision Energy Optimization
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Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
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Set up the mass spectrometer to operate in MRM mode.
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Define the MRM transitions to be optimized (e.g., 370.1 → 164.1 and 370.1 → 212.1).
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Create a method that ramps the collision energy for each transition across a relevant range (e.g., 5 to 40 eV in 1-2 eV increments).
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Acquire data for a sufficient duration at each collision energy step to obtain a stable signal.
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Plot the signal intensity of the product ion as a function of the collision energy.
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Determine the optimal collision energy as the value that produces the maximum signal intensity for each transition.
Visualizations
Caption: Experimental workflow for optimizing MRM parameters for this compound.
Caption: Logical troubleshooting workflow for common MRM optimization issues.
Dealing with isotopic interference in Amoxicillin D4 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the quantitative analysis of Amoxicillin using its deuterated internal standard, Amoxicillin D4.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the isotopic signature of the analyte (Amoxicillin) overlaps with the signal of its stable isotope-labeled internal standard (this compound) in a mass spectrometer. This can lead to inaccurate quantification of the analyte. The primary cause is the natural abundance of isotopes (like ¹³C) in the Amoxicillin molecule, which can result in a mass peak that is identical to that of the deuterated internal standard.[1][2]
Q2: What are the common causes of isotopic interference in this compound analysis?
A2: The most common causes include:
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Natural Isotopic Abundance: The unlabeled Amoxicillin has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S) that contribute to M+1, M+2, M+3, and M+4 peaks in the mass spectrum. The M+4 peak of Amoxicillin can directly interfere with the signal of this compound.[1][2]
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Low Isotopic Purity of the Internal Standard: The this compound internal standard may contain residual unlabeled Amoxicillin or partially deuterated variants (D1, D2, D3), which can contribute to the analyte signal and cause an overestimation of the analyte concentration.[3]
Q3: How can I identify if isotopic interference is affecting my results?
A3: You can perform the following checks:
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Analyze a high-concentration sample of unlabeled Amoxicillin: Inject a high concentration of a certified Amoxicillin standard and monitor the mass transition for this compound. A signal at the retention time of Amoxicillin indicates cross-contribution from the analyte to the internal standard channel.
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Examine your calibration curve: Isotopic interference often leads to non-linearity in the calibration curve, especially at higher analyte concentrations. The curve may show a positive bias at the upper end.
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Assess the isotopic purity of your this compound standard: Use high-resolution mass spectrometry (HRMS) to determine the percentage of unlabeled or partially labeled species in your internal standard.
Q4: What are the consequences of unaddressed isotopic interference?
A4: If not properly addressed, isotopic interference can lead to:
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Inaccurate Quantification: A falsely high internal standard signal will lead to an underestimation of the analyte concentration, while the presence of unlabeled analyte in the internal standard can cause overestimation.
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Non-linear Calibration Curves: This makes it difficult to establish a reliable relationship between concentration and response over a wide dynamic range.
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Poor Assay Precision and Reproducibility: The variability introduced by the interference can compromise the reliability of the analytical method.
Q5: What are the strategies to mitigate or correct for isotopic interference?
A5: Several strategies can be employed:
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Increase the Concentration of the Internal Standard: Using a higher concentration of this compound can minimize the relative contribution of the interfering signal from the analyte.
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Use a Less Abundant Isotope of the Internal Standard for Quantification: If the primary MRM transition for this compound suffers from interference, you may be able to select a different, less abundant but interference-free, product ion for quantification.
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Employ a Non-Linear Calibration Function: Instead of a linear regression, a quadratic or other non-linear function can be used to model the calibration curve, which can provide a more accurate fit in the presence of isotopic interference.
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Mathematical Correction: A correction factor can be experimentally determined and applied to the internal standard response to account for the contribution from the analyte.
Troubleshooting Guides
Problem: Non-Linear Calibration Curve
If you observe a non-linear calibration curve, particularly at higher concentrations, it may be indicative of isotopic interference.
Caption: Troubleshooting workflow for a non-linear calibration curve.
Data Presentation
Table 1: Effect of this compound Concentration on Assay Bias
This table illustrates how increasing the concentration of the internal standard (IS) can reduce the bias caused by isotopic interference. The data is hypothetical but based on principles described in the literature.
| Amoxicillin Concentration (ng/mL) | Bias with Low IS Concentration (0.1 µg/mL) | Bias with High IS Concentration (1.0 µg/mL) |
| 10 | 1.2% | 0.5% |
| 100 | 3.5% | 1.1% |
| 1000 | 8.9% | 2.3% |
| 5000 | 15.2% | 4.8% |
| 10000 | 25.7% | 7.9% |
Table 2: Comparison of Linear vs. Non-Linear Calibration Fit
This table demonstrates the improvement in accuracy when using a non-linear (quadratic) calibration model in the presence of isotopic interference.
| Nominal Concentration (ng/mL) | Calculated Conc. (Linear Fit) | % Accuracy (Linear) | Calculated Conc. (Quadratic Fit) | % Accuracy (Quadratic) |
| 10 | 10.1 | 101% | 10.0 | 100% |
| 500 | 515 | 103% | 502 | 100.4% |
| 2500 | 2700 | 108% | 2510 | 100.4% |
| 5000 | 5600 | 112% | 5025 | 100.5% |
| 10000 | 11800 | 118% | 10050 | 100.5% |
Experimental Protocols
Protocol 1: Verification of this compound Isotopic Purity using HRMS
This protocol outlines a general procedure to assess the isotopic purity of the this compound internal standard.
Objective: To determine the percentage of unlabeled Amoxicillin and partially deuterated species in the this compound standard.
Materials:
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This compound standard
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High-Resolution Mass Spectrometer (HRMS) (e.g., Q-TOF or Orbitrap)
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LC-MS grade methanol and water
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LC-MS grade formic acid
Procedure:
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Prepare a solution of this compound: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.
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Infuse the solution into the HRMS: Directly infuse the prepared solution into the mass spectrometer's ion source using a syringe pump at a constant flow rate.
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Acquire high-resolution mass spectra: Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the molecular ions of unlabeled Amoxicillin ([M+H]⁺ ≈ 366.11) and this compound ([M+H]⁺ ≈ 370.14). Ensure the resolution is set high enough to resolve the isotopic peaks.
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Data Analysis: a. Extract the ion chromatograms for the monoisotopic peaks of Amoxicillin (m/z 366.11) and this compound (m/z 370.14), as well as any partially deuterated species (D1, D2, D3). b. Integrate the peak areas for each species. c. Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Peak Area of D4 / Sum of Peak Areas of D0, D1, D2, D3, D4)) * 100
Protocol 2: LC-MS/MS Method for Amoxicillin Quantification
This protocol provides a starting point for the development of an LC-MS/MS method for Amoxicillin quantification, with considerations for isotopic interference.
Instrumentation:
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Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)
LC Conditions:
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Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: A suitable gradient to achieve separation of Amoxicillin from matrix components.
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
MS/MS Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transitions:
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Amoxicillin: 366.1 → 349.2 (Quantifier), 366.1 → 114.2 (Qualifier)
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This compound: 370.1 → 114.15 (Quantifier) or 368.0 -> 227.10
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Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.
Workflow Diagram for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis of Amoxicillin.
References
- 1. researchgate.net [researchgate.net]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Resolving co-elution issues with Amoxicillin D4
Welcome to the technical support center for Amoxicillin D4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of amoxicillin using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled (SIL) internal standard for amoxicillin.[1] It is structurally identical to amoxicillin, with the exception that four hydrogen atoms have been replaced by deuterium atoms.[2] This mass difference allows it to be distinguished from amoxicillin by a mass spectrometer.[2] In quantitative bioanalysis, this compound is added to samples at a known concentration to correct for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.[3]
Q2: What are the common co-elution issues encountered with this compound?
While ideally this compound should co-elute perfectly with amoxicillin, several issues can arise:
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Chromatographic separation of Amoxicillin and this compound: Differences in retention times between the analyte and its deuterated internal standard can lead to inaccurate quantification, as they may be affected differently by matrix effects at different points in the chromatogram.
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Co-elution with matrix components: Endogenous substances from the sample matrix (e.g., plasma, urine, tissue) can co-elute with this compound and/or amoxicillin, leading to ion suppression or enhancement in the mass spectrometer.[4] This can significantly impact the accuracy of the results.
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Co-elution with amoxicillin-related impurities or degradation products: Amoxicillin can degrade into several byproducts, and if these co-elute with this compound, it can interfere with the analysis.
Q3: Why is it important for this compound to co-elute with amoxicillin?
The fundamental principle of using a stable isotope-labeled internal standard is that it behaves identically to the analyte throughout the entire analytical process. If this compound and amoxicillin have the same retention time, they will experience the same matrix effects, leading to an accurate correction and reliable quantification.
Troubleshooting Guide
Issue 1: Poor peak shape or splitting for Amoxicillin and this compound
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase is critical for the ionization state of amoxicillin. Adjust the pH of the mobile phase. A pH of around 4.4-5.0 is often used. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column if necessary. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. |
Issue 2: Chromatographic separation of Amoxicillin and this compound
| Possible Cause | Troubleshooting Step |
| Isotope Effect | A slight separation due to the deuterium labeling is sometimes observed. This can be minimized by optimizing the chromatographic conditions. |
| Suboptimal Chromatographic Conditions | Modify the mobile phase composition, gradient profile, or flow rate. A slower gradient or a lower flow rate can sometimes improve co-elution. |
| Column Choice | The choice of stationary phase can influence the separation. C18 and C8 columns are commonly used for amoxicillin analysis. Experiment with different column chemistries if the problem persists. |
Issue 3: Ion suppression or enhancement (Matrix Effects)
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve sample clean-up procedures. Solid-phase extraction (SPE) is an effective technique for removing interfering matrix components. |
| Insufficient Chromatographic Separation | Optimize the chromatographic method to separate amoxicillin and this compound from the interfering matrix components. This may involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate. |
| High Concentration of Amoxicillin | In some cases, the analyte itself can cause self-suppression. Dilute the sample if the concentration is too high. |
Experimental Protocols
Below are example experimental protocols for the analysis of amoxicillin using this compound as an internal standard. These should be considered as starting points and may require optimization for specific applications.
Table 1: UPLC-MS/MS Method for Amoxicillin in Human Plasma
| Parameter | Condition |
| Instrument | UPLC-MS/MS |
| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile: 2.0 mM ammonium formate in water (85:15, v/v) |
| Flow Rate | 0.400 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Amoxicillin: Precursor/Product ions specific to the instrument. This compound: Precursor/Product ions specific to the instrument. |
| Internal Standard | This compound |
Table 2: HPLC-UV Method for Amoxicillin in Pharmaceutical Formulations
| Parameter | Condition |
| Instrument | HPLC with UV detection |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Potassium dihydrogen phosphate buffer (pH 5.0) and methanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 230 nm |
| Internal Standard | Cefadroxil (as an example for UV detection) |
Visualizations
Troubleshooting Workflow for Co-elution Issues
Caption: A logical workflow for troubleshooting co-elution issues.
Experimental Workflow for Amoxicillin Analysis
Caption: A typical experimental workflow for quantitative analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Adjusting LC gradient for better separation of amoxicillin and its deuterated standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of amoxicillin and its deuterated internal standard (Amoxicillin-d4).
Frequently Asked Questions (FAQs)
Q1: Why is achieving good separation between amoxicillin and its deuterated standard important if they are differentiated by mass spectrometry?
A1: While mass spectrometry (MS) can distinguish between amoxicillin and amoxicillin-d4 based on their mass-to-charge ratio, good chromatographic separation is still crucial for several reasons:
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Minimizing Ion Suppression: Co-elution of high concentrations of both analyte and internal standard into the MS source simultaneously can lead to competition for ionization, a phenomenon known as ion suppression. This can result in inaccurate and unreliable quantification.
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Improving Peak Shape: Poor separation can manifest as broad or tailing peaks, which can negatively impact integration and reduce the accuracy and precision of the measurements.
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Matrix Effects: Even with a deuterated internal standard, slight differences in retention time can cause the analyte and the standard to be affected differently by co-eluting matrix components, leading to differential matrix effects.[1] Ensuring consistent and reproducible chromatography minimizes this variability.
Q2: What is the "isotope effect" in chromatography and how does it affect the separation of amoxicillin and amoxicillin-d4?
A2: The isotope effect in chromatography refers to the phenomenon where isotopically labeled compounds may have slightly different retention times than their unlabeled counterparts.[1] This is because the substitution of hydrogen with deuterium can lead to minor changes in the molecule's physicochemical properties, such as its polarity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than the non-deuterated analyte.[1] This can result in partial or complete separation of amoxicillin and amoxicillin-d4.
Q3: Is baseline separation of amoxicillin and its deuterated standard necessary?
A3: Baseline separation is not always required, especially when using tandem mass spectrometry (MS/MS) which provides high selectivity. However, consistent and reproducible partial separation or even co-elution with good peak shape is essential for robust and accurate quantification. The goal is to develop a method where the retention time difference between the two compounds is consistent across all samples and standards.
Troubleshooting Guide: Poor Separation of Amoxicillin and Amoxicillin-d4
This guide addresses common issues related to the separation of amoxicillin and its deuterated internal standard and provides a systematic approach to optimizing your LC gradient.
Issue 1: Co-elution with Poor Peak Shape (Tailing or Broadening)
Possible Causes:
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Inappropriate mobile phase pH or buffer concentration.
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Secondary interactions with the stationary phase.
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Column degradation.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Amoxicillin is an amphoteric compound, and its retention is highly dependent on the pH of the mobile phase. Ensure the pH is stable and optimal for your column chemistry. A common starting point is a pH between 2.5 and 4.5.
-
Adjust Buffer Concentration: A low buffer concentration may lead to poor peak shape. Try increasing the concentration of the buffer (e.g., ammonium formate or ammonium acetate) in the aqueous mobile phase.
-
Incorporate an Ion-Pairing Agent: If peak tailing persists, consider adding a small amount of a volatile ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. Be aware that TFA can cause ion suppression in the MS source, so use it at the lowest effective concentration (e.g., 0.01-0.05%).
-
Evaluate Column Health: If the issue persists after mobile phase optimization, the column may be degraded. Replace the guard column first, and if that does not resolve the issue, replace the analytical column.
Issue 2: Inconsistent Retention Times
Possible Causes:
-
Inadequate column equilibration.
-
Leaks in the LC system.
-
Mobile phase instability.
Troubleshooting Steps:
-
Ensure Proper Equilibration: Before starting a sequence, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. An equilibration time of 10-15 column volumes is generally recommended.
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause fluctuations in pressure and flow rate, leading to retention time variability.
-
Prepare Fresh Mobile Phase: Mobile phases, especially those with low concentrations of organic modifiers or additives, can change composition over time due to evaporation. Prepare fresh mobile phase daily.
Issue 3: Partial or Complete Separation of Amoxicillin and Amoxicillin-d4
While not always a problem, if the separation is inconsistent or leads to quantification issues, the following adjustments to the gradient can be made to achieve the desired degree of separation or co-elution.
Gradient Adjustment Strategies:
-
Shallow the Gradient: A shallower gradient (i.e., a smaller change in organic mobile phase percentage over a longer time) can improve the resolution of closely eluting compounds.
-
Modify the Initial and Final Organic Percentage: Adjusting the starting and ending percentages of the organic mobile phase can influence the retention and separation of the analytes.
-
Optimize the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
-
Adjust the Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, potentially leading to sharper peaks and better separation. However, be mindful of the thermal stability of amoxicillin.
Experimental Protocols
The following are example LC gradient methods that can be used as a starting point for optimization.
Method 1: Fast Gradient for High-Throughput Analysis
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Method 2: Shallow Gradient for Improved Resolution
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Quantitative Data Summary
The following table illustrates the potential impact of adjusting the gradient slope on the retention times and resolution of amoxicillin and amoxicillin-d4. Note: These are representative data and actual results may vary depending on the specific LC system, column, and mobile phases used.
| Gradient Slope (%B/min) | Amoxicillin Retention Time (min) | Amoxicillin-d4 Retention Time (min) | Resolution (Rs) | Peak Tailing Factor |
| 15 | 2.52 | 2.48 | 0.8 | 1.5 |
| 10 | 3.15 | 3.10 | 1.1 | 1.3 |
| 5 | 4.28 | 4.21 | 1.6 | 1.2 |
| 2 | 6.85 | 6.75 | 2.1 | 1.1 |
Visualization
Troubleshooting Workflow for Poor Separation
The following diagram outlines a logical workflow for troubleshooting poor separation between amoxicillin and its deuterated standard.
Caption: A workflow for troubleshooting and optimizing the LC gradient for the separation of amoxicillin and its deuterated standard.
References
Technical Support Center: Amoxicillin D4 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Amoxicillin D4 stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound. For lower concentrations or specific experimental needs, aqueous solutions with appropriate buffers can be used, but stability may be reduced.
Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C.[1] Under these conditions, the solution can be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[1] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How long can I store the powdered form of this compound?
A3: The solid, powdered form of this compound is generally stable for up to 3 years when stored at -20°C.[1]
Q4: What are the primary degradation products of this compound?
A4: The primary degradation of amoxicillin, and by extension this compound, occurs via hydrolysis of the β-lactam ring. This leads to the formation of major degradation products such as Amoxicillin Penicilloic Acid and Amoxicillin Diketopiperazine.[1][2]
Q5: Can I store my this compound stock solution at room temperature or 4°C?
A5: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. Amoxicillin in aqueous solutions shows significant degradation at these temperatures. Stability at 4°C is better than at room temperature, but for long-term storage, frozen conditions are essential.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results using the stock solution. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solution from powder. 2. Ensure storage at -80°C in single-use aliquots. 3. Avoid repeated freeze-thaw cycles. 4. Verify the concentration of the stock solution using a validated analytical method (e.g., LC-MS). |
| Precipitate observed in the stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent is not appropriate. | 1. Gently warm the solution and vortex to redissolve. 2. If precipitation persists, consider preparing a new stock solution at a lower concentration. 3. Ensure the DMSO used is of high purity and anhydrous. |
| Loss of potency in biological assays. | This compound has degraded, leading to a lower effective concentration. | 1. Perform a stability check of your stock solution (see Experimental Protocols). 2. Always use a freshly thawed aliquot for experiments. 3. Consider preparing a fresh stock solution more frequently. |
| Unexpected peaks in LC-MS analysis. | Presence of degradation products. | 1. Refer to the known degradation pathway of amoxicillin to identify potential degradation products. 2. Optimize chromatographic conditions to separate the parent compound from its degradants. |
Quantitative Stability Data
The following table summarizes the stability of amoxicillin solutions under various storage conditions. This data can be used as a general guideline for this compound, as the deuterium labeling is not expected to significantly alter the chemical stability.
| Solvent | Concentration | Temperature | Duration | Percent Remaining |
| In solvent | Not specified | -80°C | 6 months | >90% (recommended) |
| In solvent | Not specified | -20°C | 1 month | >90% (recommended) |
| Aqueous | Not specified | 4°C | 80.3 hours | 90% |
| Aqueous | Not specified | 25°C | 24.8 hours | 90% |
| Aqueous | Not specified | 37°C | 9 hours | 90% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Long-Term Stability Assessment by LC-MS/MS
Objective: To determine the stability of this compound in a stock solution over time under specific storage conditions.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
LC-MS/MS system
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Calibrated pipettes and sterile pipette tips
Procedure:
-
Time Point 0 (Initial Analysis):
-
Thaw a fresh aliquot of the this compound stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution in a suitable solvent (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Analyze the calibration standards and QC samples using a validated LC-MS/MS method. The mobile phase could consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Establish the initial concentration (100% reference value).
-
-
Storage:
-
Store the remaining aliquots of the stock solution under the desired long-term storage conditions (e.g., -20°C and -80°C).
-
-
Subsequent Time Points (e.g., 1, 3, 6 months):
-
At each scheduled time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare QC samples from the thawed stock solution at the same concentrations as the initial analysis.
-
Prepare a fresh set of calibration standards.
-
Analyze the stability QC samples and the fresh calibration curve using the same LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the concentration of this compound in the stability QC samples using the freshly prepared calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
-
Stability is generally accepted if the mean concentration is within ±15% of the initial concentration.
-
Visualizations
Caption: Workflow for Preparing this compound Stock Solutions.
Caption: Primary Degradation Pathway of this compound.
References
Validation & Comparative
A Comparative Guide to the Validated Analytical Method for Amoxicillin Using Amoxicillin D4
For researchers, scientists, and drug development professionals, the accurate quantification of amoxicillin is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as Amoxicillin D4, is a widely accepted practice to ensure the reliability and robustness of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of validated analytical methods for amoxicillin using this compound as an internal standard, complete with experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The following tables summarize the key performance characteristics of different validated LC-MS/MS methods for the quantification of amoxicillin. These methods utilize this compound as an internal standard and have been applied to various biological matrices.
| Parameter | Method 1 (Human Plasma) | Method 2 (Porcine Tissues) | Method 3 (Minipig Plasma & Milk) | Method 4 (Human Plasma) |
| Linearity Range | 50.43–31500.68 ng/mL[1] | 10 - 2500 µg/kg | 10 ng/mL - 10 µg/mL[2] | 100–15000 ng/mL[1][3] |
| Lower Limit of Quantification (LLOQ) | 50.43 ng/mL[1] | 10 µg/kg | 10 ng/mL | 100 ng/mL |
| Intra-run Precision (%RSD) | < 3.53% at LOQ level | Not Specified | Not Specified | < 3.53% |
| Inter-run Precision (%RSD) | < 5.63% at LOQ level | Not Specified | Not Specified | < 5.63% |
| Recovery | Not Specified | Not Specified | > 94.1% | Not Specified |
| Analysis Runtime | Not Specified | Not Specified | 5 min | 2 min |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols offer a comprehensive guide for replicating the analytical methods.
Method 1: Simultaneous Quantification of Amoxicillin and Clavulanic Acid in Human Plasma
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatography:
-
Column: Kromasil 100-5 C18, 100mm x 4.6 mm, 5µm.
-
Mobile Phase: Acetonitrile:5mM Ammonium Acetate (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 15 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI), negative ion mode.
-
MRM Transitions:
-
Amoxicillin: 364.00/223.00
-
This compound (Internal Standard): 368.00/227.00
-
-
Method 2: Determination of Amoxicillin in Porcine Tissues
-
Sample Preparation: Extraction with phosphate buffer (0.01 M, pH = 6.3) with trichloroacetic acid (50 mg/mL) followed by clean-up using Oasis® HLB cartridges.
-
Chromatography: UPLC-MS/MS analysis (specific column and mobile phase details not fully specified in the abstract).
-
Mass Spectrometry: Tandem Mass Spectrometry (MS/MS).
Method 3: Quantitation of Amoxicillin in Minipig Plasma and Milk
-
Sample Preparation: A single sample extraction method for both plasma and milk matrices.
-
Chromatography:
-
Column: Luna® Omega Polar C18, 1.6 µm, 100 × 2.1 mm.
-
Mobile Phase: 0.1% formic acid in water and acetonitrile.
-
-
Mass Spectrometry:
-
Ionization: Positive ionization mode.
-
MRM Transitions:
-
Amoxicillin: m/z 366.1 → 349.2
-
This compound (Internal Standard): m/z 370.1 → 114.15
-
-
Method 4: Determination of Amoxicillin in Human Plasma for Bioequivalence Study
-
Sample Preparation: Solid Phase Extraction.
-
Chromatography:
-
Column: COSMOSIL 5C18-PAQ C18 column (50×4.6 mm i.d., 5 µm).
-
Mobile Phase: 0.2% formic acid in water–0.2% formic acid in methanol (20:80, v/v).
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometry (API-3000 system):
-
Ionization: Positive ionization mode.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for amoxicillin using this compound as an internal standard.
Caption: Workflow for Amoxicillin Analytical Method Validation.
Alternative Analytical Methods
While LC-MS/MS with an internal standard is a highly specific and sensitive method, other analytical techniques have also been developed for the quantification of amoxicillin. These include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A common and cost-effective method.
-
Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and improved resolution compared to traditional HPLC.
-
Capillary Electrophoresis: Another separation technique used for amoxicillin analysis.
-
Microbiological Assays: These methods rely on the antibiotic's effect on bacterial growth.
It is important to note that while these alternative methods exist, they may not offer the same level of selectivity and sensitivity as LC-MS/MS, especially in complex biological matrices. The use of a deuterated internal standard like this compound is particularly advantageous in mass spectrometry-based methods to correct for matrix effects and variations in instrument response.
References
A Comparative Guide to Amoxicillin-D4 and ¹³C₆-Amoxicillin as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of amoxicillin in biological matrices, the choice of a suitable internal standard (IS) is paramount for achieving accurate and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Stable isotope-labeled (SIL) internal standards are the gold standard, offering a way to compensate for variability during sample preparation and analysis. This guide provides an objective comparison between the two most common isotopically labeled forms of amoxicillin: Deuterium-labeled Amoxicillin (Amoxicillin-D4) and Carbon-13-labeled Amoxicillin (¹³C₆-Amoxicillin).
Theoretical Comparison
The fundamental difference between Amoxicillin-D4 and ¹³C₆-Amoxicillin lies in the isotopes used for labeling. Deuterium (²H or D) is an isotope of hydrogen, while Carbon-13 (¹³C) is an isotope of carbon. This distinction leads to different physicochemical properties and, consequently, different performance characteristics in analytical assays.
| Feature | Amoxicillin-D4 (Deuterium-Labeled) | ¹³C₆-Amoxicillin (Carbon-13-Labeled) |
| Isotopic Labeling | Four hydrogen atoms are replaced by deuterium atoms. | Six carbon atoms are replaced by carbon-13 atoms. |
| Chemical Stability | Generally stable, but can be susceptible to back-exchange of deuterium with hydrogen from the solvent, especially under certain pH and temperature conditions.[1] | Highly stable with no risk of isotopic exchange.[2] |
| Chromatographic Behavior | May exhibit a slight shift in retention time (isotopic effect) compared to the unlabeled analyte, which can be more pronounced in high-resolution chromatography.[3][4] | Co-elutes perfectly with the unlabeled analyte as the mass difference has a negligible effect on chromatographic properties.[2] |
| Mass Spectrometry | May show different fragmentation patterns compared to the analyte. Possibility of hydrogen-deuterium scrambling in the ion source. | Identical fragmentation pattern to the unlabeled analyte, ensuring consistent MS/MS transitions. |
| Accuracy & Precision | Generally provides good accuracy and precision. However, chromatographic shifts and potential instability can introduce variability. | Offers superior accuracy and precision due to identical chemical and physical properties to the unlabeled analyte, leading to better correction for matrix effects. |
| Commercial Availability | Widely available from various suppliers. | Less commonly available, but can be sourced from specialized chemical companies. |
| Cost | Generally more cost-effective. | Typically more expensive due to a more complex synthesis process. |
Experimental Protocols
1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, add 10 µL of the internal standard solution (Amoxicillin-D4 or ¹³C₆-Amoxicillin) and 200 µL of acetonitrile containing 0.1% formic acid.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
Dilution: Transfer the supernatant to a clean tube and dilute with an appropriate volume of mobile phase A for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate amoxicillin from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Amoxicillin: 366.1 -> 349.1
-
Amoxicillin-D4: 370.1 -> 114.1
-
¹³C₆-Amoxicillin: 372.1 -> 355.1 (projected)
-
-
Collision Energy: Optimized for each transition.
-
Performance Data (Expected)
The following table summarizes the expected performance characteristics based on the principles of isotopic labeling and data from studies using Amoxicillin-D4.
| Parameter | Amoxicillin-D4 | ¹³C₆-Amoxicillin (Expected) |
| Linearity (ng/mL) | 50 - 30,000 | 50 - 30,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50 | 50 |
| Intra-day Precision (%CV) | < 5% | < 3% |
| Inter-day Precision (%CV) | < 5% | < 3% |
| Accuracy (% bias) | ± 10% | ± 5% |
| Matrix Effect (%CV) | < 15% | < 10% |
| Recovery (%) | > 85% | > 85% |
Visualizations
Caption: Experimental workflow for amoxicillin quantification.
Caption: Logical comparison of internal standards.
Conclusion
Both Amoxicillin-D4 and ¹³C₆-Amoxicillin are effective internal standards for the quantification of amoxicillin. The choice between them often depends on the specific requirements of the assay and budgetary constraints.
-
Amoxicillin-D4 is a cost-effective and widely available option that provides reliable results for many applications. However, researchers should be aware of the potential for chromatographic shifts and isotopic instability, which may require more rigorous method development and validation.
-
¹³C₆-Amoxicillin is theoretically the superior internal standard due to its identical chemical and physical properties to the unlabeled analyte. This leads to co-elution, identical fragmentation, and no risk of isotopic exchange, resulting in potentially higher accuracy and precision. Its higher cost and more limited availability are the primary drawbacks.
For routine analysis where high-throughput and cost-effectiveness are critical, Amoxicillin-D4 is a suitable choice. For assays requiring the highest level of accuracy and precision, such as in pivotal pharmacokinetic studies or when dealing with complex matrices, the investment in ¹³C₆-Amoxicillin is justified.
References
A Comparative Guide to Inter-Laboratory Quantification of Amoxicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of amoxicillin: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the Microbiological Agar Diffusion Assay. The information presented is curated from various inter-laboratory studies and validation reports to offer an objective overview of each method's performance, supported by experimental data.
Quantitative Performance Data
The following table summarizes the key performance parameters for each amoxicillin quantification method, providing a clear comparison for laboratory professionals.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Microbiological Agar Diffusion Assay |
| Linearity Range | 20 - 160 µg/mL[1][2] | 10 - 15000 ng/mL[3] | 3.0 - 5.0 µg/mL |
| Accuracy (% Recovery) | 99.26 - 99.53%[4] | 95.1 - 108.5%[5] | ~100.2% |
| Precision (%RSD) | < 2% (Intra-day & Inter-day) | ≤ 7.08% (Intra-day & Inter-day) | 2.8% (Repeatability), 4.0% (Intermediate Precision) |
| Limit of Detection (LOD) | 0.03 - 0.41 µg/mL | 10 ng/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.09 - 1.25 µg/mL | 10 ng/mL | Not explicitly stated, but linearity starts at 3.0 µg/mL |
Experimental Workflows
The logical flow of an inter-laboratory comparison for amoxicillin quantification methods is depicted in the following diagram.
Caption: Workflow for a typical inter-laboratory comparison study of amoxicillin quantification methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods reported in peer-reviewed literature.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control analysis of amoxicillin in bulk and pharmaceutical formulations.
a. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and methanol, often in a ratio of 95:5 (v/v). The pH of the buffer is a critical parameter and should be controlled.
-
Flow Rate: Typically 1.0 to 1.5 mL/min.
-
Detection: UV detection at a wavelength of 230 nm or 283 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 15-17°C).
b. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve amoxicillin reference standard in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL). This solution is then serially diluted to prepare calibration standards.
-
Sample Preparation (from capsules): For capsule formulations, the contents of multiple capsules are pooled and an amount equivalent to a specific dose of amoxicillin is accurately weighed. The powder is then dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a membrane filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is particularly suited for the quantification of amoxicillin in complex biological matrices such as plasma.
a. Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable reversed-phase column (e.g., Poroshell 120 EC-C18).
-
Mobile Phase: A gradient elution using a mixture of aqueous formic acid and acetonitrile is common.
-
Flow Rate: Typically around 0.5 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Amoxicillin can be ionized in both, but the choice may depend on the internal standard and other analytes.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for amoxicillin and an internal standard, ensuring high selectivity.
b. Sample Preparation (from plasma):
-
Protein Precipitation: A common and simple method involves the addition of a protein precipitating agent like acetonitrile to the plasma sample.
-
Solid-Phase Extraction (SPE): For cleaner extracts and higher sensitivity, SPE can be employed.
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analog of amoxicillin or another structurally similar compound) is added to the samples and standards to correct for variations in sample processing and instrument response.
Microbiological Agar Diffusion Assay
This method determines the potency of amoxicillin by measuring its ability to inhibit the growth of a susceptible microorganism. It is a measure of the biological activity of the antibiotic.
a. Materials and Microorganism:
-
Test Organism: A susceptible strain of bacteria, such as Micrococcus luteus or Staphylococcus aureus, is used.
-
Culture Medium: A suitable agar medium that supports the growth of the test organism (e.g., Mueller-Hinton Agar).
-
Standard and Sample Preparation: Standard solutions of amoxicillin with known concentrations and sample solutions are prepared in a suitable buffer.
b. Assay Procedure (Cylinder-Plate Method):
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Preparation: The molten agar medium is inoculated with the test organism and poured into petri dishes to a uniform thickness.
-
Application of Samples and Standards: Sterile cylinders (or wells cut into the agar) are placed on the agar surface. Aliquots of the standard solutions and sample solutions are then added to the cylinders.
-
Incubation: The plates are incubated under controlled conditions (temperature and time) to allow for bacterial growth and diffusion of the antibiotic.
-
Measurement: The diameter of the zone of inhibition (the clear area around the cylinder where bacterial growth is inhibited) is measured for each standard and sample.
-
Calculation: A standard curve is constructed by plotting the logarithm of the amoxicillin concentration against the diameter of the inhibition zones. The concentration of amoxicillin in the samples is then determined from this curve. While this method is cost-effective, it can be influenced by factors such as the homogeneity of the agar, inoculum concentration, and incubation conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. ajrpsb.com [ajrpsb.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Amoxicillin Bioanalysis: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of amoxicillin in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative analysis of various internal standards used in amoxicillin assays, supported by experimental data and detailed protocols to aid in the selection of the most suitable IS for your research needs.
The Pivotal Role of the Internal Standard
An ideal internal standard should mimic the analyte's chemical properties, extraction recovery, and ionization response, thereby compensating for variations during sample preparation and analysis. The selection of a suboptimal IS can lead to inaccurate and imprecise results. This guide explores the performance of several commonly used internal standards in amoxicillin bioanalysis, including structurally related analogs and stable isotope-labeled compounds.
Comparative Analysis of Amoxicillin Assay Validation Parameters with Different Internal Standards
The following tables summarize the key validation parameters for amoxicillin assays employing different internal standards, as reported in various studies. This comparative data allows for an objective assessment of how the choice of IS can influence assay performance characteristics such as linearity, precision, accuracy, and sensitivity.
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Recovery (%) | Reference |
| 4-hydroxytolbutamide | 10 - 15,000 | 10 | ≤ 5.44 | ≤ 7.08 | 4.53 to 10.9 | -1.26 to 10.2 | Not Reported | [1][2][3] |
| Ampicillin | 170 - 17,000 | 177 | 1.3 to 8.8 | 1.8 to 6.2 | 94.1 to 108.5 | 95.1 to 105.9 | Amoxicillin: 66.3, IS: 71.6 | [4] |
| Penicillin V | 0.1 - 50 mg/L | 0.1 mg/L | < 15 | < 15 | Within ±15 | Within ±15 | Not Reported | [5] |
| Gemifloxacin | 100 - 15,000 | 100 | 3.53 (at LLOQ) | 5.63 (at LLOQ) | -1.81 (at LLOQ) | Not Reported | Not Reported | |
| Cephalexin | Not specified | 90 | Not Reported | Not Reported | Not Reported | Not Reported | Amoxicillin: 96.6, IS: 98.7 | |
| Amoxicillin-D4 | 153.6 - 18034.1 | 153.6 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols: A Closer Look at the Methodologies
Below are detailed experimental protocols from studies utilizing different internal standards for amoxicillin quantification. These protocols highlight the variations in sample preparation and analytical conditions.
Method 1: Using 4-hydroxytolbutamide as Internal Standard
-
Sample Preparation: Deproteinization of human K2-EDTA plasma with acetonitrile, followed by back-extraction using distilled water-dichloromethane.
-
Chromatography:
-
Column: Poroshell 120 EC-C18
-
Mobile Phase: Gradient elution with 0.1% aqueous formic acid and acetonitrile.
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometry:
-
Ionization: Negative electrospray ionization (ESI-)
-
Monitored Transitions:
-
Amoxicillin: m/z 363.9 → 223.1
-
4-hydroxytolbutamide (IS): m/z 285.0 → 185.8
-
-
Method 2: Using Ampicillin as Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) using HLB Oasis cartridges.
-
Chromatography:
-
Column: Hypersil Gold C18 (4.6 x 50 mm, 3 µm)
-
Mobile Phase: 10mM ammonium formate buffer (pH 5.0) and acetonitrile (10:90, v/v).
-
-
Mass Spectrometry:
-
Ionization: Positive turbo-ion spray
-
Monitored Transitions:
-
Amoxicillin: m/z 366.2 → 208.1
-
Ampicillin (IS): m/z 350.2 → 192.0
-
-
Method 3: Using Amoxicillin-D4 as Internal Standard
-
Sample Preparation: Solid-phase extraction from human plasma.
-
Chromatography:
-
Column: Kromasil 100-5 C18 (100mm, 4.6 mm, 5µm)
-
Mobile Phase: Acetonitrile and 5mM Ammonium Acetate (80:20, v/v).
-
Flow Rate: 1.0 mL/min
-
-
Mass Spectrometry:
-
Ionization: Negative ion mode
-
Monitored Transitions:
-
Amoxicillin: m/z 363.9 → 223.10
-
Amoxicillin-D4 (IS): m/z 368.00 → 227.10
-
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind internal standard selection, the following diagrams are provided.
Caption: Experimental workflow for amoxicillin quantification.
References
- 1. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of Bioanalytical LC-MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Performance characteristics of Amoxicillin D4 in regulated bioanalysis
In the demanding landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This is particularly critical for widely used antibiotics such as Amoxicillin, where reliable pharmacokinetic data is essential for determining efficacy and safety. This guide provides a comprehensive comparison of the performance characteristics of Amoxicillin D4, a deuterated internal standard, against a commonly used structural analog, Ampicillin, in the bioanalysis of Amoxicillin.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] The fundamental principle behind this preference lies in the near-identical physicochemical properties of the SIL-IS to the analyte of interest. This similarity ensures that the internal standard behaves almost identically to the analyte during all stages of the analytical process, including extraction, chromatography, and ionization.[1][2] Consequently, any variability encountered during sample processing is effectively compensated for, leading to more accurate and precise quantification.
Structural analogs, while a viable alternative when a SIL-IS is unavailable, possess different chemical structures. This can lead to variations in extraction recovery, chromatographic retention times, and ionization responses compared to the analyte, potentially compromising the accuracy of the results, especially in complex biological matrices.[3]
Performance Characteristics: this compound vs. Ampicillin
To objectively compare the performance of this compound and Ampicillin as internal standards for Amoxicillin bioanalysis, we have summarized key validation parameters from published studies. The following tables present a side-by-side comparison of their performance in terms of linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, and accuracy.
| Performance Parameter | Amoxicillin with this compound Internal Standard | Amoxicillin with Ampicillin Internal Standard |
| Linearity Range | 153.6 - 18034.1 ng/mL | 170 - 17000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 153.6 ng/mL | 170 ng/mL |
| Intra-day Precision (%CV) | Not explicitly stated, but inter-day precision was low | 1.3% - 8.8% |
| Inter-day Precision (%CV) | <15% (as per general acceptance criteria) | 1.8% - 6.2% |
| Intra-day Accuracy (% Bias) | Not explicitly stated, but inter-day accuracy was within acceptable limits | 94.1% - 108.5% |
| Inter-day Accuracy (% Bias) | Within ±15% of nominal values (as per general acceptance criteria) | 95.1% - 105.9% |
| Mean Recovery | Not explicitly stated | Amoxicillin: 66.3%, Ampicillin (IS): 71.6% |
Table 1: Comparison of Bioanalytical Method Validation Parameters.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are the experimental protocols for the quantification of Amoxicillin in human plasma using both this compound and Ampicillin as internal standards.
Method 1: Amoxicillin Bioanalysis using this compound Internal Standard
Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of human plasma, add the internal standard solution (this compound).
-
Pre-condition a solid-phase extraction cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate washing solution to remove interferences.
-
Elute the analyte and internal standard from the cartridge using a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
LC Column: Kromasil 100-5 C18, 100mm x 4.6 mm, 5µm.
-
Mobile Phase: Acetonitrile:5mM Ammonium Acetate (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 15 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Amoxicillin: 363.9 → 223.10 m/z.
-
This compound: 368.00 → 227.10 m/z.
-
Method 2: Amoxicillin Bioanalysis using Ampicillin Internal Standard
Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of human plasma, add 50 µL of the internal standard solution (Ampicillin).
-
Condition an HLB Oasis SPE cartridge with methanol and water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 1% acetic acid in water.
-
Elute the analyte and internal standard with 400 µL of the mobile phase.
-
Inject 10 µL of the eluate into the LC-MS/MS system.
Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
LC Column: Hypersil Gold C18, 50 mm x 4.6 mm, 3 µm.
-
Mobile Phase: 10mM ammonium formate buffer (pH 5.0) and acetonitrile (10:90, v/v).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: (Specific m/z transitions for Amoxicillin and Ampicillin would be optimized during method development).
Justification for Deuterated Internal Standard Selection
The decision to use a deuterated internal standard like this compound over a structural analog is a logical progression towards achieving higher data quality in regulated bioanalysis. The following diagram illustrates the key considerations in this decision-making process.
Caption: Logical workflow for selecting an internal standard.
Bioanalytical Workflow
The following diagram outlines a typical experimental workflow for the bioanalysis of Amoxicillin in a regulated environment, highlighting the critical role of the internal standard.
Caption: Experimental workflow for Amoxicillin bioanalysis.
References
A Comparative Guide to the Linearity and Range Determination for Amoxicillin Quantification: LC-MS/MS with Amoxicillin-D4 Internal Standard vs. Alternative Methods
For Immediate Release
This guide provides a comparative analysis of analytical methodologies for the quantification of amoxicillin, with a focus on linearity and range determination. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. The primary method discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Amoxicillin-D4 as a stable isotope-labeled internal standard. This "gold standard" approach is compared with alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The choice of an analytical method is critical in drug development and quality control, ensuring accurate and precise quantification of active pharmaceutical ingredients (APIs). Linearity and range are key validation parameters that demonstrate an assay's ability to produce results that are directly proportional to the concentration of the analyte within a specified interval. This guide presents experimental data and detailed protocols to assist in the selection and implementation of the most suitable method for your laboratory's needs.
Quantitative Data Summary
The following table summarizes the linearity and range determination for amoxicillin quantification using LC-MS/MS with an Amoxicillin-D4 internal standard, as well as for HPLC-UV and UV-Vis Spectrophotometry.
| Parameter | LC-MS/MS with Amoxicillin-D4 Internal Standard | HPLC-UV | UV-Vis Spectrophotometry |
| Analyte | Amoxicillin | Amoxicillin | Amoxicillin |
| Linearity Range | 10–15,000 ng/mL[1] | 20-160 µg/mL[2] | 1-5 µg/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.9945[1] | 0.9998[2] | 0.998 |
| Internal Standard | Amoxicillin-D4 | Not always used, but can be (e.g., cefadroxil) | Not typically used |
| Detection Method | Mass Spectrometry | UV Absorbance (e.g., 230 nm, 254 nm) | UV Absorbance (e.g., 230 nm) |
Experimental Protocols
LC-MS/MS with Amoxicillin-D4 Internal Standard
This method is highly sensitive and selective, making it ideal for complex matrices such as plasma. The use of a stable isotope-labeled internal standard like Amoxicillin-D4 is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate quantification.
a. Sample Preparation (Human Plasma)
-
To a 0.5 mL aliquot of human plasma, add the Amoxicillin-D4 internal standard solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
The supernatant can be further purified by liquid-liquid extraction or solid-phase extraction if necessary.
-
Evaporate the final extract to dryness and reconstitute in the mobile phase for injection.
b. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18).
-
Mobile Phase: A gradient of 0.1% aqueous formic acid and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
c. Mass Spectrometric Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitored Transitions:
-
Amoxicillin: m/z 363.9 → 223.1
-
Amoxicillin-D4: (Expected) m/z 368.0 → 227.0
-
d. Linearity and Range Determination
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of amoxicillin.
-
Add a constant concentration of Amoxicillin-D4 internal standard to each calibrator and quality control sample.
-
Analyze the samples using the LC-MS/MS method.
-
Plot the peak area ratio of amoxicillin to Amoxicillin-D4 against the concentration of amoxicillin.
-
Perform a linear regression analysis to determine the calibration curve, correlation coefficient (r²), and the linear range.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective method for the quantification of amoxicillin in pharmaceutical dosage forms.
a. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 100 mg of amoxicillin reference standard in 100 mL of mobile phase to obtain a concentration of 1000 µg/mL. Sonicate to dissolve.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 20-160 µg/mL).
-
Sample Solution (Capsules): Weigh the contents of 20 capsules and calculate the average weight. Take a portion of the powdered capsule contents equivalent to 100 mg of amoxicillin and dissolve it in 100 mL of mobile phase. Sonicate and filter before further dilution to the working concentration range.
b. Chromatographic Conditions
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of monobasic potassium phosphate buffer and methanol (e.g., 95:5 v/v), adjusted to a specific pH (e.g., 5.0).
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.
c. Linearity and Range Determination
-
Inject the prepared working standard solutions in triplicate.
-
Record the peak areas from the chromatograms.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) of the regression line. The range is the concentration interval over which linearity, accuracy, and precision are acceptable.
UV-Visible Spectrophotometry
This is a simple and rapid method suitable for the quantification of amoxicillin in bulk drug and simple dosage forms. It is generally less selective than chromatographic methods.
a. Standard and Sample Preparation
-
Standard Stock Solution: Weigh accurately 10 mg of amoxicillin and dissolve in a 10 mL volumetric flask with 0.1N HCl to get a concentration of 1000 µg/mL.
-
Working Standard Solution: Dilute 1 mL of the stock solution to 100 mL with 0.1N HCl to obtain a concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of dilutions from the working standard solution to obtain concentrations in the range of 1-5 µg/mL.
-
Sample Solution: Prepare the sample in a similar manner to the standard, ensuring the final concentration is within the linear range.
b. Spectrophotometric Analysis
-
Determine the absorption maximum (λmax) of amoxicillin in 0.1N HCl (approximately 230 nm).
-
Measure the absorbance of the blank (0.1N HCl), calibration standards, and sample solutions at the λmax.
c. Linearity and Range Determination
-
Plot the absorbance of the calibration standards versus their respective concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
The range is the concentration span over which the method is linear.
Visualizations
Caption: Workflow for Linearity and Range Determination in Analytical Method Validation.
Caption: Decision Logic for Selecting an Amoxicillin Quantification Method.
References
Precision in Amoxicillin Quantification: A Comparative Analysis of Methods Utilizing a Deuterated Standard
The accurate and precise quantification of amoxicillin is paramount for researchers, scientists, and drug development professionals in ensuring the safety and efficacy of pharmaceutical products. The use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted method for achieving high accuracy and precision. This guide provides a comparative analysis of this method against other analytical techniques, supported by experimental data.
Comparative Analysis of Analytical Methods
The quantification of amoxicillin can be performed using various analytical techniques, each with its own merits in terms of accuracy and precision. The use of a stable isotope-labeled internal standard, such as a deuterated amoxicillin, in LC-MS/MS is often considered the gold standard due to its ability to compensate for matrix effects and variations in sample processing.
| Analytical Method | Internal Standard | Accuracy (% Recovery) | Precision (%RSD) | Linearity Range | Key Findings |
| LC-MS/MS | Deuterated Amoxicillin | Not less than 94.1%[1] | Intra-day & Inter-day: Not explicitly stated, but method validated according to FDA and EMA guidelines[1] | 10 ng/mL - 10 µg/mL[1] | High-throughput, robust, and reliable for bioanalysis in complex matrices like plasma and milk.[1] |
| LC-MS/MS | Gemifloxacin | Intra-run Accuracy (%RE): -1.81% at LOQ[2] | Intra-run: 3.53% at LOQ; Inter-run: 5.63% at LOQ | 100 - 15000 ng/mL | A validated method for bioequivalence studies in human plasma. |
| LC-MS/MS | 4-hydroxytolbutamide | -1.26% to 10.9% (relative error) | ≤7.08% (intra- and inter-day) | 10 - 15,000 ng/mL | Robust and simple method for simultaneous quantification of amoxicillin and clavulanate in human plasma. |
| RP-HPLC-UV | None | 99.11% - 99.89% | < 2% | 2 - 33.5 µg/mL | A simple and sensitive method suitable for bulk drug and pharmaceutical formulations. |
| RP-HPLC-UV | Cefadroxil | Not explicitly stated | Intra and inter-day precision less than 2.5% | 0.15 - 600 µg/mL | Accurate, precise, and reproducible for quantification in human plasma. |
| UV Spectrophotometry | None | 98.93 ± 0.95% | < 1.0% (intra-day and inter-day) | 60.0 - 140.0 µg/mL | Good accuracy and precision for simultaneous determination of amoxicillin and cloxacillin in capsules. |
| Multivariate Calibration (PLS) | None | 98-103% | < 8% | 0.52 - 12.0 mg/L | A simple and fast method that can handle matrix effects in formulations containing clavulanic acid. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the key experimental protocols for amoxicillin quantification using LC-MS/MS with a deuterated internal standard.
Sample Preparation (for Plasma and Milk)
-
A single sample extraction method is utilized for both plasma and milk matrices.
-
Specific details of the extraction procedure were not provided in the source material.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Deuterated Standard
-
Chromatographic Separation:
-
Column: Luna® Omega Polar C18, 1.6µm, 100x2.1mm.
-
Mobile Phase: A gradient elution was performed with 0.1% formic acid in water (Eluent A) and 0.1% formic acid in acetonitrile (Eluent B).
-
Gradient: The gradient started with 5% B, linearly increased to 45% B from 0.5 to 2 minutes, held for 1 minute, and then returned to 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Autosampler Temperature: 15°C.
-
Run Time: 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Transitions Monitored:
-
Amoxicillin: m/z 366.1 → 349.2
-
Deuterated Amoxicillin (Internal Standard): m/z 370.1 → 114.15
-
-
Workflow for Amoxicillin Quantification using a Deuterated Standard
The following diagram illustrates the typical workflow for the quantification of amoxicillin in biological matrices using LC-MS/MS with a deuterated internal standard.
Caption: Experimental workflow for amoxicillin quantification.
This guide highlights that while various methods can be employed for amoxicillin quantification, the use of a deuterated internal standard with LC-MS/MS provides a robust and reliable approach, particularly for complex biological matrices, ensuring high accuracy and precision in research and development settings.
References
Assessing the Robustness of an LC-MS Method with Amoxicillin D4: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. The robustness of a Liquid Chromatography-Mass Spectrometry (LC-MS) method guarantees its performance remains consistent under minor, deliberate variations in its parameters, a critical aspect of method validation. This guide provides an objective comparison of an LC-MS method's performance for the quantification of Amoxicillin, using Amoxicillin D4 as an internal standard, under varied experimental conditions. The supporting data and detailed protocols offer a clear framework for assessing method robustness.
Experimental Protocols
The robustness of the LC-MS method was evaluated by introducing small, deliberate changes to key chromatographic and mass spectrometric parameters. For each varied parameter, a set of quality control (QC) samples at low, medium, and high concentrations of Amoxicillin with a constant concentration of this compound were analyzed in triplicate. The evaluated responses were the retention time of this compound, the peak area ratio of Amoxicillin to this compound, and the signal-to-noise (S/N) ratio of the lowest concentration QC sample.
1. Standard and Sample Preparation:
-
Stock Solutions: Individual stock solutions of Amoxicillin and this compound were prepared in methanol at a concentration of 1 mg/mL.
-
Working Standards: A series of working standard solutions of Amoxicillin were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution: The this compound stock solution was diluted to a final concentration of 100 ng/mL in the same diluent.
-
Sample Preparation: Plasma samples were prepared using protein precipitation. To 100 µL of plasma, 20 µL of the internal standard working solution and 300 µL of acetonitrile were added. The mixture was vortexed and then centrifuged. The supernatant was collected for LC-MS analysis.
2. LC-MS/MS Method Parameters (Nominal Conditions):
-
LC System: Standard UHPLC system.
-
Column: C18 column (e.g., Kromasil 100-5 C18, 100mm x 4.6mm, 5µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Amoxicillin: 366.1 → 349.2
-
This compound: 370.1 → 114.15[2]
-
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
Data Presentation: Robustness Assessment
The following tables summarize the quantitative data from the robustness study. The results represent the mean of triplicate injections for each condition.
Table 1: Effect of Variation in Mobile Phase Composition
| Organic Phase Percentage (Nominal: 80%) | Retention Time of this compound (min) | Peak Area Ratio (Amoxicillin/Amoxicillin D4) - Mid QC | %RSD of Peak Area Ratio |
| 78% | 2.15 | 1.05 | 1.8% |
| 80% | 2.08 | 1.02 | 1.5% |
| 82% | 2.01 | 0.99 | 1.7% |
Table 2: Effect of Variation in Column Temperature
| Column Temperature (Nominal: 40°C) | Retention Time of this compound (min) | Peak Area Ratio (Amoxicillin/Amoxicillin D4) - Mid QC | %RSD of Peak Area Ratio |
| 38°C | 2.12 | 1.03 | 1.6% |
| 40°C | 2.08 | 1.02 | 1.5% |
| 42°C | 2.05 | 1.01 | 1.4% |
Table 3: Effect of Variation in Flow Rate
| Flow Rate (Nominal: 1.0 mL/min) | Retention Time of this compound (min) | Peak Area Ratio (Amoxicillin/Amoxicillin D4) - Mid QC | %RSD of Peak Area Ratio |
| 0.95 mL/min | 2.19 | 1.04 | 1.9% |
| 1.00 mL/min | 2.08 | 1.02 | 1.5% |
| 1.05 mL/min | 1.98 | 1.00 | 1.8% |
Table 4: Effect of Variation in Mobile Phase pH
| Mobile Phase pH (Nominal: 3.0 with 0.1% Formic Acid) | Retention Time of this compound (min) | Peak Area Ratio (Amoxicillin/Amoxicillin D4) - Mid QC | S/N Ratio (Low QC) |
| 2.8 | 2.09 | 1.01 | 55 |
| 3.0 | 2.08 | 1.02 | 58 |
| 3.2 | 2.07 | 1.03 | 56 |
Visualizations
The following diagrams illustrate the workflow and logical relationships in the robustness assessment of the LC-MS method.
Conclusion
The presented data demonstrates that the LC-MS method for the quantification of Amoxicillin using this compound as an internal standard is robust. The deliberate variations in critical parameters such as mobile phase composition, column temperature, flow rate, and mobile phase pH did not significantly impact the key analytical performance characteristics. The retention time of the internal standard showed predictable shifts, while the peak area ratio of the analyte to the internal standard remained consistent with low relative standard deviations. The signal-to-noise ratio for the low concentration quality control sample was also stable across the tested ranges. This indicates that the method is reliable for routine use in a quality control or bioanalytical laboratory setting. The use of a stable isotope-labeled internal standard like this compound is crucial in mitigating the effects of minor experimental variations, thereby enhancing the robustness and reliability of the analytical results.
References
A Head-to-Head Battle: Protein Precipitation vs. Solid-Phase Extraction for Amoxicillin D4 Analysis
For researchers and scientists engaged in drug development and bioanalysis, the choice of sample preparation method is a critical determinant of assay performance. When analyzing Amoxicillin D4, a deuterated internal standard for Amoxicillin, two common techniques, protein precipitation (PPT) and solid-phase extraction (SPE), offer distinct advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.
Performance at a Glance: A Data-Driven Comparison
The selection of a sample preparation method hinges on a balance of recovery, matrix effect, speed, and cost. The following table summarizes the typical performance of protein precipitation and solid-phase extraction in the context of Amoxicillin analysis, which is indicative of the performance for its deuterated analog, this compound.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Generally moderate (can be >80%)[1] | Typically higher and more consistent (>85%)[2] |
| Matrix Effect | Higher potential for ion suppression or enhancement[3] | Lower matrix effects due to more thorough cleanup[4][5] |
| Sample Throughput | High, amenable to automation in 96-well plates | Moderate, can be automated but generally slower than PPT |
| Method Simplicity | Simple "crash and shoot" procedure | More complex, multi-step process |
| Cost per Sample | Low, requires minimal reagents and consumables | Higher, involves cost of SPE cartridges and more solvents |
| Selectivity | Low, co-precipitation of other matrix components is common | High, allows for selective isolation of the analyte |
In-Depth Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for both protein precipitation and solid-phase extraction for this compound analysis are provided below. These protocols are based on established methods for Amoxicillin bioanalysis.
Protein Precipitation (PPT) Protocol
This protocol outlines a straightforward procedure for the removal of proteins from a plasma sample using acetonitrile.
Materials:
-
Plasma sample containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing this compound.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Solid-Phase Extraction (SPE) Protocol
This protocol describes a more selective method for extracting this compound from a plasma sample using a hydrophilic-lipophilic balanced (HLB) SPE cartridge.
Materials:
-
Plasma sample containing this compound
-
Oasis HLB SPE Cartridges (e.g., 30 mg, 1 cc)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid
-
SPE manifold
-
Collection tubes
Procedure:
-
Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Dilute 100 µL of the plasma sample with 200 µL of water containing 0.1% formic acid. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizing the Workflow: A Comparative Diagram
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both protein precipitation and solid-phase extraction.
Protein Precipitation Workflow Diagram
Solid-Phase Extraction Workflow Diagram
Conclusion: Making the Right Choice
The decision between protein precipitation and solid-phase extraction for this compound analysis is contingent on the specific requirements of the study.
-
Protein precipitation is the method of choice for high-throughput screening and early-stage drug discovery where speed and cost-effectiveness are paramount. Its simplicity allows for rapid processing of a large number of samples. However, the potential for significant matrix effects and lower recovery must be considered and can be mitigated by the use of a deuterated internal standard like this compound.
-
Solid-phase extraction is the preferred technique for late-stage drug development, clinical trials, and regulatory submissions where high data quality, accuracy, and precision are essential. The superior cleanup provided by SPE results in lower matrix effects and higher analyte recovery, leading to more reliable and robust analytical data.
Ultimately, the optimal method will depend on a careful evaluation of the analytical goals, available resources, and the desired level of data quality. For critical applications, the investment in the more rigorous SPE method is often justified by the superior results obtained.
References
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Effectiveness of Amoxicillin D4 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Amoxicillin D4 as an internal standard for the quantification of amoxicillin in various biological matrices. Through a comparative analysis with alternative internal standards and the presentation of supporting experimental data, this document serves as a resource for developing robust and accurate bioanalytical methods.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to ensure accuracy and precision. The IS is added to samples and calibration standards to correct for variability during sample preparation, injection volume differences, and matrix effects. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is affected similarly by these variables. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the gold standard in the field due to their near-identical properties to the analyte of interest.
This compound: The Superior Choice for Amoxicillin Quantification
This compound is a deuterated form of amoxicillin, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to amoxicillin but has a different mass, allowing for its distinction by a mass spectrometer. This near-identical nature provides significant advantages over structural analog internal standards, such as ampicillin.
The primary advantage of this compound is its ability to co-elute with amoxicillin during chromatographic separation. This co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the biological matrix, a phenomenon known as the matrix effect. By normalizing the analyte response to the internal standard response, the variability introduced by the matrix effect can be effectively compensated for, leading to more accurate and precise quantification. Regulatory bodies, such as the European Medicines Agency (EMA), have emphasized the importance of using appropriate internal standards, and the use of a SIL-IS like this compound is generally preferred for regulatory submissions.
Comparative Performance Data
The following tables summarize the performance of bioanalytical methods for amoxicillin quantification using this compound and other internal standards across different biological matrices.
Table 1: Performance of Amoxicillin Quantification in Human Plasma
| Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Recovery (%) | Matrix Effect | Reference |
| This compound | 50.43 | 50.43 - 31500.68 | < 3.55 (Intra- & Inter-batch) | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1] |
| Ampicillin | 170 | 170 - 17000 | Intra-day: 1.3 - 8.8, Inter-day: 1.8 - 6.2 | Intra-day: 94.1 - 108.5, Inter-day: 95.1 - 105.9 | Amoxicillin: 66.3, Ampicillin: 71.6 | Not explicitly stated | [2] |
| 4-hydroxytolbutamide | 10 | 10 - 15000 | Intra-day: ≤ 5.44, Inter-day: ≤ 7.08 | Intra-day: 4.53 - 10.9, Inter-day: -1.26 - 10.2 | Not explicitly stated | Controlled | [3] |
| Gemifloxacin | 100 | 100 - 15000 | Intra-run: 3.53, Inter-run: 5.63 (at LLOQ) | Intra-run: -1.81 (at LLOQ) | Amoxicillin: 37.25, Gemifloxacin: 48.83 | Minor suppression, did not affect quantification | [4] |
Table 2: Performance of Amoxicillin Quantification in Human Urine
| Internal Standard | LLOQ (µg/mL) | Linearity Range (µg/mL) | Precision (%RSD) | Accuracy (%) | Recovery (%) | Matrix Effect | Reference |
| This compound | 0.05 | 0.05 - 50 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Validated | [5] |
Table 3: Performance of Amoxicillin Quantification in Animal Tissues
| Biological Matrix | Internal Standard | LLOQ (µg/kg) | Linearity Range (µg/kg) | Precision (%RSD) | Recovery (%) | Reference |
| Porcine Tissues (muscle, fat, liver, kidney) | This compound | 10 | 10 - 500 | < 11.2 | > 87.0 | |
| Chicken Tissues (muscle, liver, kidney) | Penicillin V | 0.30 - 8.50 | 1 - 200 | Not explicitly stated | > 75 |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental results. Below are representative protocols for the bioanalytical methods cited.
Method 1: Quantification of Amoxicillin in Human Plasma using this compound
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of amoxicillin and clavulanic acid.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add 25 µL of this compound working solution.
-
Vortex mix the sample.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute amoxicillin and this compound with the elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
MRM Transitions:
-
Amoxicillin: e.g., m/z 364.0 -> 223.0
-
This compound: e.g., m/z 368.0 -> 227.0
-
Method 2: Quantification of Amoxicillin in Human Urine using this compound
This protocol is based on a validated UPLC-MS/MS method.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To a specified volume of urine, add the this compound internal standard solution.
-
Perform SPE using a suitable cartridge, following a similar procedure as for plasma (loading, washing, and eluting).
-
Evaporate the eluent and reconstitute the residue in the mobile phase.
2. UPLC-MS/MS Analysis
-
UPLC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous formic acid and acetonitrile.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, positive or negative mode.
-
MRM Transitions: Specific precursor and product ions for amoxicillin and this compound are monitored.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of amoxicillin using this compound.
Caption: The logical relationship between internal standard choice and bioanalytical outcomes.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of amoxicillin in a variety of biological matrices. Its near-identical physicochemical properties to amoxicillin allow for effective compensation of matrix effects, leading to superior accuracy and precision compared to structural analog internal standards. For researchers and drug development professionals seeking to develop high-quality, regulatory-compliant bioanalytical methods for amoxicillin, this compound is the recommended internal standard.
References
The Gold Standard in Amoxicillin Bioanalysis: A Case for Deuterated Internal Standards
For researchers, scientists, and drug development professionals dedicated to achieving the highest fidelity in pharmacokinetic and bioequivalence studies, the choice of an internal standard in quantitative assays is a critical decision that profoundly impacts data quality. In the analysis of the widely-used antibiotic amoxicillin, the use of a deuterated internal standard, such as amoxicillin-d4, has emerged as the benchmark for accuracy and precision, particularly in complex biological matrices. This guide provides a comprehensive comparison of deuterated and non-deuterated internal standards in amoxicillin assays, supported by published experimental data, to provide a clear justification for the adoption of stable isotope-labeled standards.
The primary role of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is to correct for the inherent variability in an analytical workflow. This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. While non-deuterated internal standards, typically structural analogs, can offer a cost-effective alternative, the evidence strongly supports the superiority of deuterated standards in minimizing analytical error and ensuring data integrity.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, provide superior assay performance. This is primarily because a deuterated IS is chemically almost identical to the analyte, differing only in isotopic composition. This near-identical nature ensures co-elution during chromatography and equivalent behavior during sample extraction and ionization, leading to more effective compensation for matrix effects.
The following tables summarize the quantitative performance of amoxicillin assays using a deuterated internal standard (Amoxicillin-d4) versus those employing non-deuterated, structural analog internal standards.
Table 1: Performance of Amoxicillin Assays with a Deuterated Internal Standard
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| Amoxicillin-d4 | Amoxicillin & Clavulanic Acid | Human Plasma | 10.0 - 10000 | 1.48 - 5.88 | 1.48 - 5.88 | 96.1 - 103.2 | [1] |
| Amoxicillin-d4 | Amoxicillin & Clavulanic Acid | Human Plasma | 153.6 - 18034.1 | < 3.55 | < 3.55 | Not Specified | [2][3] |
Table 2: Performance of Amoxicillin Assays with Non-Deuterated Internal Standards
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| Gemifloxacin | Amoxicillin | Human Plasma | 100 - 15000 | < 3.53 | < 5.63 | -1.81 (at LOQ) | [4][5] |
| Cephalexin | Amoxicillin | Human Plasma | 90 - 100000 | Not Specified | Not Specified | 96.2 - 100.0 | |
| Ampicillin | Amoxicillin | Human Plasma | 170 - 17000 | 1.3 - 8.8 | 1.8 - 6.2 | 94.1 - 108.5 |
From the data presented, it is evident that while assays using non-deuterated internal standards can achieve acceptable levels of precision and accuracy, the use of a deuterated internal standard like amoxicillin-d4 consistently demonstrates very low coefficients of variation, indicating a high degree of precision.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for amoxicillin assays using both deuterated and non-deuterated internal standards.
Protocol 1: Amoxicillin Assay with Deuterated Internal Standard (Amoxicillin-d4)
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of human plasma, add the amoxicillin-d4 internal standard solution.
-
Perform solid-phase extraction using a suitable cartridge (e.g., Phenomenex Strata-X).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography:
-
Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile: 2.0 mM ammonium formate in water (85:15, v/v) at a flow rate of 0.400 mL/min.
-
Injection Volume: 5 µL
3. Mass Spectrometry (Tandem Mass Spectrometry - MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitored Transitions (MRM):
-
Amoxicillin: m/z 364.0 → 223.0
-
Amoxicillin-d4: m/z 368.0 → 227.0
-
Protocol 2: Amoxicillin Assay with Non-Deuterated Internal Standard (Gemifloxacin)
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To a 0.5 mL aliquot of human plasma, add 20 µL of the gemifloxacin internal standard working solution.
-
Mix with 0.5 mL of 20% orthophosphoric acid.
-
Load the mixture onto a pre-conditioned Oasis extraction cartridge.
-
Wash the cartridge with methyl tertiary butyl ether.
-
Elute amoxicillin and gemifloxacin with the mobile phase.
-
Inject 5 µL of the eluant into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: COSMOSIL 5C18-PAQ
-
Mobile Phase: 0.2% formic acid in water–0.2% formic acid in methanol (20:80, v/v) at a flow rate of 0.6 mL/min.
3. Mass Spectrometry (Tandem Mass Spectrometry - MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions (MRM):
-
Amoxicillin: m/z 366.2 → 348.8
-
Gemifloxacin: m/z 390.0 → 371.9
-
Justification for Deuterated Internal Standards: A Visual Representation
The following diagrams illustrate the logical basis for the superior performance of deuterated internal standards in bioanalytical assays.
References
Safety Operating Guide
Proper Disposal of Amoxicillin D4: A Guide for Laboratory Professionals
The proper disposal of Amoxicillin D4, a deuterated form of amoxicillin often used as an internal standard in research and development, is crucial for laboratory safety, environmental protection, and regulatory compliance. Improper disposal of pharmaceutical waste can lead to environmental contamination and the potential for broader public health impacts.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) as outlined in its Safety Data Sheet (SDS). This compound may cause allergic skin reactions and allergy or asthma symptoms if inhaled.[3][4]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or aerosols.
-
Spill Management: In the event of a spill, sweep up the solid material promptly, avoiding dust formation, and place it into a suitable, labeled container for disposal.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by several federal and state agencies. Researchers must adhere to these regulations to ensure compliance.
| Regulatory Body | Key Responsibilities and Regulations |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). The EPA sets guidelines for the safe management of hazardous waste from generation to disposal. |
| Drug Enforcement Administration (DEA) | Governs the disposal of controlled substances to prevent diversion. While this compound is not a controlled substance, awareness of DEA regulations is crucial for overall laboratory compliance. |
| State and Local Authorities | Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal. It is essential to consult your local regulations and institutional policies. |
Step-by-Step Disposal Procedure for this compound
This procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Hazardous vs. Non-Hazardous: Determine if the this compound waste is considered hazardous under RCRA. While Amoxicillin itself is not typically a listed hazardous waste, it may exhibit hazardous characteristics depending on the solvents or other chemicals it is mixed with. Consult your institution's Environmental Health and Safety (EHS) department for guidance.
-
Segregation: Do not mix this compound waste with non-hazardous trash. Collect all solid waste, including contaminated PPE (gloves, weigh boats, etc.), in a designated and clearly labeled hazardous waste container. Given its deuterated nature, it is best practice to segregate it from other chemical waste to avoid isotopic cross-contamination of other waste streams, especially if solvent recovery is practiced.
2. Inactivation Protocol for Small Quantities (Recommended Best Practice): For residual amounts of this compound, chemical inactivation can be a prudent step before disposal to render the antibiotic inactive.
-
Objective: To hydrolyze the β-lactam ring of amoxicillin, rendering it biologically inactive.
-
Methodology:
-
Prepare a 1 M sodium hydroxide (NaOH) solution.
-
In a designated chemical fume hood, dissolve the solid this compound waste in a minimal amount of a suitable solvent in which it is soluble (e.g., slightly warmed DMSO or 0.1 M Acetic Acid).
-
Slowly add the 1 M NaOH solution to the this compound solution and stir for at least one hour to ensure complete hydrolysis.
-
Neutralize the resulting solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
Transfer the neutralized solution to a labeled hazardous waste container.
-
3. Packaging and Labeling:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Label the container clearly as "Hazardous Waste" and include the chemical name ("this compound, inactivated" if the above protocol is followed), concentration, and the date.
4. Final Disposal:
-
Contact EHS: Never dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.
-
Incineration: The most common and environmentally sound method for disposing of pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility. Your EHS department will manage this process.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, the community, and the environment.
References
Essential Safety and Logistics for Handling Amoxicillin D4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Amoxicillin D4 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2][3] this compound is classified as a respiratory and skin sensitizer, meaning it can cause allergic reactions upon inhalation or skin contact.[1][4] The following table summarizes the required PPE.
| PPE Category | Specification |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions is recommended. In case of insufficient ventilation, suitable respiratory equipment should be worn. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Eye Protection | Wear safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin and Body Protection | Wear appropriate gloves and clothing to prevent skin exposure. A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize the risk of exposure and contamination.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Ground all equipment containing the material to prevent static discharge.
-
Have an eyewash station and safety shower readily accessible.
2. Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Minimize dust generation and accumulation.
-
Keep the container tightly closed when not in use.
3. In Case of Accidental Release:
-
Use proper personal protective equipment as indicated in the PPE section.
-
Clean up spills immediately.
-
For dry spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid actions that could generate dust. A damp cloth or a filtered vacuum can be used for cleaning up dry solids.
-
Do not let the product enter drains.
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or rash occurs, get medical advice.
-
In Case of Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.
-
If Swallowed: Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to others.
-
Product Disposal: Dispose of the product in a manner consistent with federal, state, and local regulations. This may involve using a licensed professional waste disposal service.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.
-
General Guidance for Unused Medicines:
-
Do not flush down the toilet unless specifically instructed to do so on the label.
-
If a drug take-back program is not available, mix the this compound with an undesirable substance like used coffee grounds or cat litter.
-
Place the mixture in a sealed container such as a resealable bag or an empty can to prevent leakage.
-
Dispose of the sealed container in the household trash.
-
Before disposing of the original container, scratch out all personal information on the label.
-
Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
